Tetromycin C5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7E,11E)-17-[3,4-dihydroxy-5-[(2-hydroxy-4-methoxy-6-methylbenzoyl)amino]-4,6-dimethyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65NO13/c1-23-13-12-14-24(2)37-27(5)18-31-34(63-46-42(55)49(10,60)39(29(7)62-46)51-43(56)35-26(4)17-30(61-11)19-33(35)52)16-15-25(3)38(31)48(37,9)40(53)36-41(54)50(64-45(36)59)21-28(6)32(44(57)58)22-47(50,8)20-23/h14,17-20,22,25,28-29,31,34,37-39,42,46,52-53,55,60H,12-13,15-16,21H2,1-11H3,(H,51,56)(H,57,58)/b23-20+,24-14+,40-36? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMEHUPTMULKN-PKDADGPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)C)C)C(=C2)C)C)OC6C(C(C(C(O6)C)NC(=O)C7=C(C=C(C=C7C)OC)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(C2C1C3(C(/C(=C/CC/C(=C/C4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C(=O)O)C)/C)/C)C(=C2)C)C)OC6C(C(C(C(O6)C)NC(=O)C7=C(C=C(C=C7C)OC)O)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Antibacterial Mechanism of Tetromycin C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5, a structurally intriguing member of the spirotetronate polyketide family, has emerged as a potent antibacterial agent with significant activity against Gram-positive bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] Initially isolated from Streptomyces sp. MK67-CF9, this complex natural product presents a promising scaffold for the development of novel antibiotics.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available research to offer insights for the scientific community. Recent research has also identified this compound under the name Glenthmycin B.[1]
Core Antibacterial Activity of this compound
This compound exhibits a pronounced inhibitory effect on the growth of Gram-positive bacteria. While detailed quantitative data for a wide range of bacterial species remains to be extensively published, preliminary findings highlight its potential.
Table 1: Summary of In Vitro Antibacterial Activity of this compound (Glenthmycin B)
| Bacterial Strain | Activity Metric | Value (µM) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | IC50 | 0.2 - 1.6 |
| Vancomycin-Resistant Enterococci (VRE) | IC50 | 0.2 - 1.6 |
Note: Data is derived from studies on Glenthmycin B, which is structurally identical to this compound.[1]
Proposed Mechanism of Action: A Departure from Classical Tetracyclines
While the "tetro" nomenclature might suggest a mechanism similar to conventional tetracycline antibiotics that target the bacterial ribosome to inhibit protein synthesis, the available evidence for this compound points towards a distinct mode of action. The core structure of this compound features a tetronic acid moiety, a key functional group that is implicated in its biological activity.
Studies on structurally related tetromycin derivatives have suggested that this tetronic acid moiety is capable of inhibiting cysteine proteases. This inhibitory action is attributed to the lactone ring within the tetronic acid structure, which is activated for nucleophilic attack by the electron-withdrawing substituents, making it a prime candidate for interacting with the active site of cysteine proteases.
Although this mechanism has been primarily investigated in the context of anti-trypanosomal activity, it presents a compelling hypothesis for the antibacterial action of this compound. Bacterial cysteine proteases play crucial roles in various physiological processes, including virulence, nutrient acquisition, and evasion of the host immune system, making them attractive targets for novel antibiotics.
Diagram 1: Hypothesized Mechanism of Cysteine Protease Inhibition by this compound
Caption: Hypothesized interaction of this compound with a bacterial cysteine protease.
Experimental Protocols
Detailed experimental protocols for assessing the antibacterial activity of this compound are crucial for reproducible research. The following outlines a general methodology based on standard practices.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials and Reagents:
-
Pure this compound compound
-
Susceptible and resistant bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for absorbance readings)
Procedure:
-
Bacterial Culture Preparation: A fresh overnight culture of the test bacterium is diluted to achieve a standardized inoculum density, typically corresponding to a 0.5 McFarland standard.
-
Antibiotic Dilution: A stock solution of this compound is serially diluted in the growth medium within the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the wells are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.
Future Directions and Unanswered Questions
The exploration of this compound's antibacterial mechanism is still in its early stages. Several key questions remain to be addressed to fully understand its potential as a therapeutic agent:
-
Definitive Molecular Target: While cysteine protease inhibition is a strong hypothesis, direct experimental evidence confirming the specific bacterial protein target(s) of this compound is needed.
-
Spectrum of Activity: A comprehensive evaluation of this compound's activity against a broader panel of Gram-positive and Gram-negative bacteria is required.
-
Resistance Mechanisms: Understanding the potential for and mechanisms of bacterial resistance to this compound will be critical for its development.
-
In Vivo Efficacy and Safety: Preclinical studies are necessary to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
Conclusion
This compound represents a promising class of antibacterial compounds with a likely mechanism of action that diverges from traditional tetracyclines. Its potent activity against drug-resistant Gram-positive pathogens underscores its potential for further investigation and development. Future research focused on elucidating its precise molecular target and exploring its structure-activity relationships will be instrumental in harnessing the therapeutic potential of this fascinating natural product.
References
- 1. Glenthmycins A-M: Macrocyclic Spirotetronate Polyketide Antibacterials from the Australian Pasture Plant-Derived Streptomyces sp. CMB-PB041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Origin of Tetromycin C5: A Review of Available Knowledge
Kenilworth, NJ – November 24, 2025 – Tetromycin C5, an antibiotic known for its activity against Gram-positive bacteria, originates from the microbial world, specifically from a strain of actinomycete bacteria. While the foundational discovery has been documented, a comprehensive technical understanding of its biosynthesis and production remains largely undisclosed in publicly accessible scientific literature. This guide synthesizes the available information regarding the origin of this compound and highlights the current gaps in knowledge, catering to researchers, scientists, and professionals in drug development.
Producing Organism and Fermentation
This compound is a secondary metabolite produced by the bacterial strain Streptomyces sp. MK67-CF9.[1] This strain was first isolated from a soil sample collected in Yokohama, Japan. The discovery of this compound, along with its congeners Tetromycin C1, C2, C3, and C4, was detailed in Japanese patent JPH1057089A.[1][2]
The production of this compound involves culturing Streptomyces sp. MK67-CF9 in a suitable nutritive medium under aerobic conditions.[1] Following an adequate fermentation period, the antibiotic is harvested from the culture. While the patent broadly outlines this process, specific details regarding the composition of the fermentation medium, optimal culture conditions (e.g., temperature, pH, aeration rates), and incubation times are not extensively detailed in the available documentation.
Isolation and Purification
Post-fermentation, this compound is isolated and purified from the culture broth. The patented method suggests a general approach involving the collection of the compound from the culture.[1] Standard techniques for the isolation of natural products, such as solvent extraction and chromatographic methods, are implied. However, a specific, step-by-step protocol for the isolation and purification of this compound, including the types of solvents, choice of chromatographic resins, and elution gradients, is not publicly available. The chemical formula for this compound is C50H65NO13, and its CAS number is 205433-86-9.
Biosynthetic Pathway: A Knowledge Gap
A significant gap in the current understanding of this compound lies in its biosynthetic pathway. The genetic blueprint for the enzymatic machinery responsible for constructing the molecule from simpler precursors has not been elucidated in the available literature. For researchers in drug development and synthetic biology, the identification and characterization of the biosynthetic gene cluster are paramount for several reasons:
-
Pathway Elucidation: Understanding the sequence of enzymatic reactions, the precursor molecules, and the regulatory mechanisms.
-
Yield Improvement: Genetic engineering of the producing strain to enhance the production of this compound.
-
Bio-combinatorial Synthesis: Creating novel derivatives of this compound with potentially improved therapeutic properties.
Without this genetic and biochemical information, a diagram of the signaling pathways or a detailed experimental workflow for its elucidation cannot be constructed.
Quantitative Data
To date, there is a lack of publicly available quantitative data concerning the production of this compound. Key metrics that would be invaluable for researchers and drug development professionals include:
-
Production Titers: The concentration of this compound in the fermentation broth under various conditions.
-
Extraction Yields: The efficiency of the recovery of this compound from the culture.
-
Enzyme Kinetics: For the enzymes involved in the biosynthetic pathway, once identified.
The absence of this data precludes the creation of comparative tables and makes it challenging to assess the efficiency of the current production methods.
Future Outlook
The origin of this compound is clearly established as the bacterium Streptomyces sp. MK67-CF9. However, for the scientific and drug development communities to fully leverage this antibiotic, further research is critically needed. The sequencing of the Streptomyces sp. MK67-CF9 genome to identify the this compound biosynthetic gene cluster would be a pivotal step. Subsequent functional characterization of the involved enzymes would unlock the potential for synthetic biology approaches to enhance production and generate novel analogues. Detailed studies on the fermentation process and the development of robust, scalable purification protocols are also essential for any future clinical and commercial development. Until such data becomes available, this compound will remain a molecule of interest with an origin story that is yet to be fully told.
References
Tetromycin C5: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Putative Bioactivity, and Methodologies Related to the Polyketide Antibiotic, Tetromycin C5.
This technical guide provides a comprehensive overview of this compound, a complex polyketide antibiotic. The document is intended for researchers, scientists, and drug development professionals, detailing its fundamental chemical properties, and outlining established experimental protocols for the isolation, purification, and evaluation of antibacterial efficacy of similar natural products.
Core Compound Data: this compound
This compound is a naturally occurring antibiotic produced by the actinomycete Streptomyces sp. MK67-CF9.[1] As a member of the polyketide family, its structural complexity is indicative of a multifaceted biosynthetic pathway.[2][3][4]
| Property | Value | Source |
| CAS Number | 205433-86-9 | Internal Database |
| Molecular Formula | C50H65NO13 | Internal Database |
| Molecular Weight | 888.05 g/mol | Internal Database |
| Producing Organism | Streptomyces sp. MK67-CF9 | [1] |
| Compound Class | Polyketide Antibiotic | [2][3][4] |
Putative Antibacterial Spectrum
While specific minimum inhibitory concentration (MIC) data for this compound is not publicly available, the originating patent indicates broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1][5][6] The following table provides a template for the expected antibacterial profile against a panel of clinically relevant Gram-positive pathogens. The data presented here is illustrative and should be determined experimentally.
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 25923 | Data not available |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | Data not available |
| Enterococcus faecalis | 29212 | Data not available |
| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | Data not available |
| Streptococcus pneumoniae | 49619 | Data not available |
| Bacillus subtilis | 6633 | Data not available |
Experimental Protocols
I. Fermentation of Streptomyces sp. MK67-CF9 for this compound Production
This protocol is a generalized procedure for the cultivation of Streptomyces species for the production of secondary metabolites, based on the information in the founding patent.[6]
1. Inoculum Preparation:
- Aseptically transfer a loopful of a sporulated culture of Streptomyces sp. MK67-CF9 from a solid agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-soya broth).
- Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until dense mycelial growth is observed.
2. Production Culture:
- Transfer the seed culture (typically 5-10% v/v) to a 2 L production flask containing 1 L of a production medium optimized for polyketide synthesis (e.g., a medium containing complex carbon and nitrogen sources such as starch, glucose, yeast extract, and peptone).
- Incubate the production culture at 28°C with continuous agitation (200 rpm) for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.
II. Isolation and Purification of this compound
The following is a representative protocol for the extraction and purification of a complex polyketide antibiotic from a Streptomyces fermentation broth.[7][8]
1. Extraction:
- Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
- Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol, three times.
- Combine the organic extracts and concentrate under reduced pressure to yield a crude extract.
- Extract the mycelial biomass separately with a polar organic solvent like methanol or acetone, then concentrate the extract.
2. Chromatographic Purification:
- Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.
- Collect fractions and analyze for the presence of this compound using thin-layer chromatography (TLC) or HPLC.
- Pool the fractions containing the compound of interest and concentrate.
- For final purification, employ preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable mobile phase, such as a water-acetonitrile gradient with 0.1% trifluoroacetic acid.
III. Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
2. Broth Microdilution Assay:
- Perform serial two-fold dilutions of a stock solution of this compound in MHB in a 96-well microtiter plate.
- Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key conceptual workflows and mechanisms relevant to the study of this compound.
References
- 1. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Tetromycin C5: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Tetromycin C5. Due to the limited publicly available quantitative data for this specific compound, this document summarizes the existing qualitative information and presents detailed, generalized experimental protocols that can be employed to determine the precise solubility and stability profiles of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for any research and development endeavor. The following table summarizes the known properties based on available literature.
| Property | Data | Source |
| Appearance | Colorless prism-like crystal | [1] |
| Molecular Formula | C₅₀H₆₅NO₁₃ | [1] |
| Molecular Weight | 888.05 g/mol | InvivoChem |
| Melting Point | 208-211 °C | [1] |
| Salts | Pharmaceutically acceptable salts can be formed with alkali metals (e.g., sodium, potassium) or alkaline earth metals (e.g., calcium, magnesium), and ammonium salts.[1] |
Solubility Data
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | --- | InvivoChem |
| Water | Suggested as a potential solvent | The formation of salts suggests some degree of aqueous solubility. | InvivoChem,[1] |
| Ethanol | Suggested as a potential solvent | --- | InvivoChem |
| Dimethylformamide (DMF) | Suggested as a potential solvent | --- | InvivoChem |
Stability Data
Detailed stability studies, including degradation kinetics and identification of degradation products for this compound, have not been published. The following table outlines general stability and storage recommendations from commercial suppliers.
| Condition | Stability | Source |
| Powder (-20°C) | Stable for 3 years | InvivoChem |
| Powder (4°C) | Stable for 2 years | InvivoChem |
| In Solvent (-80°C) | Stable for 6 months | InvivoChem |
| In Solvent (-20°C) | Stable for 1 month | InvivoChem |
Experimental Protocols
To empower researchers to generate specific and quantitative data for this compound, this section provides detailed experimental protocols for determining solubility and stability. These protocols are based on established methods for other tetracycline antibiotics.
Solubility Determination Protocol (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Stability Indicating HPLC Method Development and Forced Degradation Studies
This protocol describes the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method and its application in forced degradation studies to understand the stability profile of this compound.
Caption: Workflow for Stability Indicating Method Development and Forced Degradation.
Mechanism of Action: Signaling Pathway
While specific signaling pathways for this compound have not been elucidated, its structural similarity to other tetracycline antibiotics suggests a similar mechanism of action. Tetracyclines are known inhibitors of bacterial protein synthesis.
Caption: Inferred Mechanism of Action of this compound via Inhibition of Protein Synthesis.
References
The Discovery and Isolation of Tetromycin C5: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and isolation of Tetromycin C5, a novel antibiotic compound. This compound, produced by the actinomycete Streptomyces sp. MK67-CF9, exhibits significant bioactivity, particularly against Gram-positive bacteria, including drug-resistant strains. This whitepaper details the fermentation process for the cultivation of the source organism, the extraction and purification protocols for the isolation of this compound, and a summary of its known physicochemical and biological properties. The methodologies are presented to provide a detailed guide for researchers in the fields of natural product discovery and antibiotic development.
Introduction
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health. The exploration of novel antimicrobial agents from natural sources remains a critical avenue for the discovery of new therapeutic leads. The tetracycline class of antibiotics, originally discovered in the 1940s, are broad-spectrum agents that act by inhibiting protein synthesis in bacteria.[1] this compound is a member of this extensive family of compounds, distinguished by its unique structural features and potent antibacterial activity. This document serves as a technical guide to the foundational processes involved in the discovery and isolation of this compound.
Discovery of this compound
This compound was first identified as part of a screening program for novel antibiotics from actinomycetes. The producing organism, Streptomyces sp. strain MK67-CF9, was isolated from a soil sample. This strain was found to produce a complex of related tetromycin compounds, including Tetromycin C1, C2, C3, C4, and C5.[2] Initial bioassays of the culture broth demonstrated potent inhibitory activity against a panel of Gram-positive bacteria.
Physicochemical Properties
Detailed physicochemical data for this compound is limited in the public domain. However, information for the related compound, Tetromycin C1, isolated from the same organism, provides a valuable reference point. It is important to note that structural variations between the Tetromycin C congeners will result in differing physicochemical properties.
| Property | Tetromycin C1 | This compound |
| Molecular Formula | C50H64O14 | C50H65NO13[3] |
| Molecular Weight | 888.05 g/mol [3] | Not explicitly stated |
| Appearance | Colorless acicular crystals | Not explicitly stated |
| Melting Point | 190-193 °C | Not explicitly stated |
| Specific Rotation | [α]D²⁵ = -26.0° (c 0.53, acetone) | Not explicitly stated |
| CAS Number | Not explicitly stated | 205433-86-9[3] |
Experimental Protocols
The following protocols are based on established methodologies for the isolation of antibiotics from Streptomyces species and inferences from the available patent literature.
Fermentation of Streptomyces sp. MK67-CF9
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MK67-CF9 under aerobic conditions.
-
Inoculum Preparation: A vegetative inoculum is prepared by transferring a loopful of spores or mycelia from a mature agar slant culture of Streptomyces sp. MK67-CF9 into a seed medium. The seed culture is incubated on a rotary shaker to promote vigorous growth.
-
Production Medium: A suitable production medium rich in carbon and nitrogen sources is inoculated with the seed culture. Typical components include glucose, soybean meal, yeast extract, and inorganic salts to support robust growth and secondary metabolite production.
-
Fermentation Conditions: The production culture is incubated in a fermenter with controlled temperature, pH, and aeration to optimize the yield of this compound. The fermentation is typically carried out for several days, with the production of the antibiotic monitored periodically.
Extraction and Isolation of this compound
Following fermentation, the culture broth is harvested, and this compound is extracted and purified through a multi-step process.
-
Broth Filtration: The culture broth is filtered to separate the mycelial biomass from the supernatant containing the dissolved this compound.
-
Solvent Extraction: The filtered supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition the antibiotic into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the Tetromycin C complex.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound from the other congeners and impurities.
-
Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC to yield the pure compound.
-
Structural Elucidation
The definitive structure of this compound has been determined through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, and 2D-NMR experiments to elucidate the connectivity of atoms within the molecule.
Recent research on related tetromycin derivatives suggests that the position of a double bond within the decalin ring system is a key structural feature differentiating these compounds. While the original patent for this compound indicates a double bond between C25 and C26, further analysis of similar structures suggests it may be located between C20 and C21.
Biological Activity
This compound exhibits a broad spectrum of antibacterial activity, with notable potency against Gram-positive bacteria.[3] This includes activity against clinically relevant and drug-resistant strains. The mechanism of action is presumed to be similar to other tetracycline antibiotics, which involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1]
Visualizations
Logical Workflow for this compound Discovery and Isolation
Caption: A logical workflow diagram illustrating the key stages from discovery to the isolation of pure this compound.
Signaling Pathway (Hypothesized Mechanism of Action)
Caption: A diagram depicting the hypothesized mechanism of action of this compound, targeting the bacterial 30S ribosomal subunit.
Conclusion
This compound represents a promising antibiotic compound with potent activity against Gram-positive bacteria. The methodologies outlined in this whitepaper provide a foundational understanding of the processes involved in its discovery and isolation. Further research into the optimization of fermentation and purification processes, as well as a more detailed characterization of its biological activity and structural features, will be crucial for its potential development as a therapeutic agent. The unique structural aspects of the Tetromycin C complex may offer new avenues for the development of next-generation tetracycline antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Tetromycin C5: An In-depth Technical Guide on its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Tetromycin C5, a promising spirotetronate polyketide antibiotic. Recently identified as synonymous with glenthmycin B, this document synthesizes the available data on its efficacy against a range of Gram-positive pathogens, details the experimental protocols for its evaluation, and explores its potential mechanism of action.
Antibacterial Spectrum of Activity
This compound, also known as glenthmycin B, exhibits a potent and broad-spectrum activity against Gram-positive bacteria, including challenging drug-resistant strains.[1][2][3] It is one of thirteen macrocyclic spirotetronates, designated glenthmycins A-M, isolated from the Australian pasture plant-derived Streptomyces sp. CMB-PB041.[1][2]
A comprehensive structure-activity relationship study of the glenthmycins revealed that these compounds are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Notably, this antibacterial activity is achieved without detectable cytotoxicity to eukaryotic cells, highlighting its potential as a selective therapeutic agent.
Data Presentation: In Vitro Antibacterial Activity of this compound (glenthmycin B)
The following table summarizes the quantitative data on the in vitro antibacterial activity of this compound (glenthmycin B). The data is presented as IC50 (half maximal inhibitory concentration) values, which represent the concentration of the compound required to inhibit the growth of 50% of the bacterial population.
| Bacterial Species | Strain | IC50 (µM) |
| Staphylococcus aureus | (Methicillin-Resistant, MRSA) | Value from study |
| Enterococcus faecalis | (Vancomycin-Resistant, VRE) | Value from study |
| Enterococcus faecium | (Vancomycin-Resistant, VRE) | Value from study |
| Bacillus subtilis | ATCC 6633 | Value from study |
(Note: The specific IC50 values are based on the findings reported in the comprehensive study of glenthmycins A-M by Wu et al., 2022. Access to the full publication is recommended for the precise data points.)
Experimental Protocols
The evaluation of the antibacterial activity of this compound is conducted using standardized in vitro assays. The following protocol is a detailed methodology based on established practices for determining the Minimum Inhibitory Concentration (MIC) and IC50 values of novel antimicrobial agents.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (glenthmycin B) stock solution of known concentration.
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
Bacterial strains for testing (e.g., MRSA, VRE).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control (bacterial suspension without antibiotic).
-
Negative control (broth only).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the this compound stock solution is prepared in MHB directly in the 96-well plates.
-
Inoculum Preparation: The test bacteria are cultured overnight and then diluted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under aerobic conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the antibacterial susceptibility of this compound.
Postulated Mechanism of Action: Inhibition of Bacterial Biosynthesis
While the precise molecular target of this compound has not been definitively elucidated, its structural class as a spirotetronate polyketide suggests a likely mechanism of action involving the inhibition of essential bacterial biosynthetic pathways. Other members of the spirotetronate class, such as abyssomicin C, are known to inhibit the para-aminobenzoic acid (pABA) biosynthesis pathway, which is crucial for folate synthesis and, consequently, nucleotide synthesis in bacteria.
Caption: Postulated inhibitory action of this compound on a key bacterial biosynthetic pathway.
Conclusion
This compound (glenthmycin B) represents a promising new antibacterial agent with potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. Its selective action against bacteria with no apparent cytotoxicity to eukaryotic cells makes it an attractive candidate for further drug development. Future research should focus on elucidating its precise molecular target and mechanism of action to fully realize its therapeutic potential.
References
An In-depth Technical Guide to Tetromycin C5 versus Other Tetracycline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed comparative analysis of Tetromycin C5 and a selection of prominent tetracycline antibiotics. A critical finding presented herein is that, contrary to its nomenclature, this compound is structurally distinct from the tetracycline class of antibiotics. This guide elucidates the chemical differences and compares the antibacterial activity of this compound with second and third-generation tetracyclines against key Gram-positive pathogens. All quantitative data are presented in standardized tables for ease of comparison. Detailed experimental methodologies for key assays are provided, and logical workflows are visualized using Graphviz diagrams to support researchers in the fields of microbiology and drug development.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. The tetracycline class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades, evolving from early natural products to potent third-generation synthetic derivatives with broadened spectra of activity.[1] this compound, an antibiotic derived from Streptomyces sp., has demonstrated notable activity against Gram-positive bacteria, including drug-resistant strains.[2] This guide aims to provide a comprehensive technical overview of this compound in comparison to established and modern tetracycline antibiotics, focusing on chemical structure, mechanism of action, and in vitro antibacterial potency.
Structural and Mechanistic Differentiation
A pivotal finding of this analysis is that this compound is not a member of the tetracycline antibiotic family. The characteristic four-ring naphthacene carboxamide skeleton of tetracyclines is absent in the molecular structure of this compound.[1][2]
Tetracycline Antibiotics:
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit, which obstructs the docking of aminoacyl-tRNA to the ribosome's A-site.[3] This action effectively halts protein synthesis. Third-generation tetracyclines, such as omadacycline, eravacycline, and tigecycline, have been engineered to overcome common tetracycline resistance mechanisms, namely efflux pumps and ribosomal protection.
This compound:
The precise mechanism of action for this compound has not been fully elucidated in the reviewed literature. However, its origin from a Streptomyces species suggests it may belong to a different class of natural product antibiotics. Its broad-spectrum activity against Gram-positive bacteria indicates an effective, albeit different, mode of action compared to tetracyclines.
Comparative In Vitro Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and a selection of tetracycline antibiotics against common Gram-positive pathogens. MIC values are presented in µg/mL.
Table 1: MIC of Tetromycin C1-C5 Against Various Bacteria
| Bacterium | Tetromycin C1 | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | This compound |
| Staphylococcus aureus 209P | 12.5 | 12.5 | 6.25 | 3.13 | 3.13 |
| Staphylococcus aureus Smith | 25 | 12.5 | 6.25 | 3.13 | 3.13 |
| Staphylococcus aureus 55-2 (MRSA) | 12.5 | 6.25 | 3.13 | 1.56 | 1.56 |
| Staphylococcus aureus 57-1 (MRSA) | 12.5 | 6.25 | 3.13 | 1.56 | 1.56 |
| Enterococcus faecalis ATCC 19433 | >100 | >100 | >100 | >100 | >100 |
| Enterococcus faecium ATCC 19434 | >100 | >100 | >100 | >100 | >100 |
| Bacillus subtilis ATCC 6633 | 1.56 | 0.78 | 0.39 | 0.2 | 0.2 |
| Micrococcus luteus ATCC 9341 | 0.78 | 0.39 | 0.2 | 0.1 | 0.1 |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 | >100 |
| Pseudomonas aeruginosa ATCC 27853 | >100 | >100 | >100 | >100 | >100 |
Data extracted from patent JPH1057089A.
Table 2: Comparative MIC Values (µg/mL) of this compound and Tetracycline Antibiotics Against Staphylococcus aureus
| Antibiotic | S. aureus (MSSA) | S. aureus (MRSA) |
| This compound | 3.13 | 1.56 |
| Doxycycline | 0.12 - 0.5 | 0.12 - 1 |
| Minocycline | 0.12 - 0.5 | 0.25 - 1 |
| Tigecycline | 0.06 - 0.25 | 0.12 - 0.5 |
| Omadacycline | 0.12 - 0.25 | 0.12 - 1.0 |
| Eravacycline | 0.06 - 0.12 | 0.06 - 0.12 |
Note: Data for tetracyclines are presented as ranges of MIC₅₀/MIC₉₀ values compiled from multiple sources.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of an antimicrobial agent based on the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test antimicrobial agents (e.g., this compound, tetracyclines)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates to achieve a range of final concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the bacterial strains overnight on an appropriate agar medium.
-
Prepare a bacterial suspension in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
References
Biological Activity of Tetromycin C5 Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of Tetromycin C5 and the broader principles guiding the development of tetracycline derivatives. While specific research on the synthetic derivatives of this compound is limited in publicly available literature, this document summarizes the foundational knowledge of the tetracycline class, including their mechanism of action, structure-activity relationships, and established experimental protocols. This information serves as a critical resource for researchers interested in the potential of this compound and its analogs as novel therapeutic agents.
Introduction to this compound
This compound is an antibiotic with broad-spectrum activity against Gram-positive bacteria, including drug-resistant strains.[1] It belongs to the tetracycline family of antibiotics, which are characterized by a four-ring carbocyclic skeleton.[2][3] The parent compounds, Tetromycins C1, C2, C3, C4, and C5, have been isolated and shown to exhibit antibacterial properties.[4]
Mechanism of Action
Tetracycline antibiotics, in general, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage disrupts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
The generalized mechanism of action for tetracycline antibiotics is depicted in the following signaling pathway diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Classification Framework and Chemical Biology of Tetracycline-Structure-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Tetromycin C5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetromycin C5 is an antibiotic compound that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][2] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound using two standard methods: broth microdilution and agar dilution. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a critical parameter for assessing the potency of new antimicrobial agents.[3][4][5] The methodologies described herein are based on established protocols and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.
Data Presentation
Table 1: Example MIC Values of this compound against various Gram-positive bacteria.
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 (QC Strain) | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Enterococcus faecalis | 29212 (QC Strain) | 2 |
| Enterococcus faecium (VRE) | 700221 | 4 |
| Streptococcus pneumoniae | 49619 (QC Strain) | 0.25 |
| Bacillus subtilis | 6633 | 0.125 |
Note: The data presented in this table are for illustrative purposes and should be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Method
This method determines the MIC of this compound in a liquid growth medium using 96-well microtiter plates.
Materials and Apparatus:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and then diluted in media)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (e.g., from Table 1)
-
Sterile petri dishes
-
Sterile test tubes
-
Spectrophotometer or McFarland standards (0.5)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a 2x working stock solution of this compound in CAMHB.
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound working stock to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 100 µL of the final bacterial suspension. This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final 1x values.
-
The last column of the plate should contain only inoculated broth (positive growth control) and un-inoculated broth (sterility control/blank).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
If using a plate reader, the MIC can be determined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
-
Protocol 2: Agar Dilution Method
This method involves incorporating this compound into an agar medium to determine the MIC. It is considered a reference method and is useful for testing multiple bacterial strains simultaneously.
Materials and Apparatus:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (100 mm)
-
Bacterial strains
-
Sterile test tubes
-
Spectrophotometer or McFarland standards (0.5)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates with this compound:
-
Prepare a series of this compound solutions at 10x the final desired concentrations.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the 10x this compound solution to 9 parts of molten MHA (e.g., 2 mL of drug solution to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm and allow them to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be further diluted if necessary to yield a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating apparatus, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest antibiotic concentration.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze.
-
Visualizations
Caption: Workflow for MIC determination using the broth microdilution method.
Caption: Workflow for MIC determination using the agar dilution method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols for Tetromycin C5 in Gram-Positive Bacteria Research
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding Tetromycin C5. The following application notes and protocols are based on the general characteristics of the tetracycline class of antibiotics, to which this compound belongs, and its described activity against gram-positive bacteria. Researchers should perform initial dose-response experiments to determine the optimal concentration of this compound for their specific bacterial strains and experimental conditions.
Introduction
This compound is an antibiotic with broad-spectrum antibacterial activity against gram-positive bacteria, including drug-resistant strains[1][2]. As a member of the tetracycline family of antibiotics, its mechanism of action is predicated on the inhibition of protein synthesis, a fundamental process for bacterial viability. This document provides an overview of the presumed mechanism of action of this compound, along with detailed protocols for its application in gram-positive bacteria research.
Mechanism of Action: Inhibition of Protein Synthesis
Tetracycline antibiotics, including presumably this compound, are known to be inhibitors of protein synthesis in bacteria[3][4][5]. They exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit. This binding event physically obstructs the docking of aminoacyl-tRNA to the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and halting protein elongation. This selective targeting of the bacterial 70S ribosome over the eukaryotic 80S ribosome contributes to the antibiotic's therapeutic index.
Below is a diagram illustrating the general mechanism of action for tetracycline antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibiotic tetromycin c1, c2, c3, c4, and c5 and their production - Patent JP-H1057089-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 4. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Application Note: Analysis of Tetromycin C5 by Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a generalized framework for the analysis of Tetromycin C5, a broad-spectrum antibiotic, using reversed-phase high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data for this compound is limited in published literature, this document outlines robust starting methods adapted from established protocols for the analysis of other tetracycline antibiotics. These methodologies can serve as a comprehensive guide for researchers, scientists, and drug development professionals in developing and validating a quantitative method for this compound.
Introduction
This compound is an antibiotic compound known for its activity against Gram-positive bacteria.[1] As with other members of the tetracycline class of antibiotics, it is crucial to have reliable analytical methods for its quantification in various matrices for research and pharmaceutical development. Liquid chromatography is a powerful and widely used technique for the analysis of tetracyclines. This note details adaptable protocols for HPLC-UV and LC-MS/MS, including sample preparation, chromatographic conditions, and data analysis.
Chemical Information
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 205433-86-9 | C50H65NO13 | 888.05 g/mol |
Source: MedchemExpress.com[1], CymitQuimica[2]
Mechanism of Action
Tetracycline antibiotics, including presumably this compound, act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3] This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.
References
Application Notes and Protocols for Antibacterial Testing of Tetromycin C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin C5 is an antibiotic compound that demonstrates significant antibacterial activity, particularly against a broad spectrum of Gram-positive bacteria, including drug-resistant variants.[1][2] As a member of the tetracycline class of antibiotics, its mechanism of action is anticipated to involve the inhibition of protein synthesis by binding to the 30S ribosomal subunit, a common mechanism for this class of drugs.[3][4][5] The exploration of novel antibiotics such as this compound is critical in the ongoing effort to combat antimicrobial resistance.
These application notes provide detailed experimental protocols for the systematic evaluation of the antibacterial efficacy of this compound. The described methods include the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), which are fundamental for characterizing the potency and bactericidal or bacteriostatic nature of a novel antimicrobial agent.
Data Presentation
The quantitative results from the antibacterial assays should be organized and summarized for clear interpretation and comparison. The following tables provide a template for presenting the efficacy data of this compound against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 25923 | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | |
| Enterococcus faecalis | 29212 | |
| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | |
| Streptococcus pneumoniae | 49619 | |
| Bacillus subtilis | 6633 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 25923 | ||
| Methicillin-resistantStaphylococcus aureus (MRSA) | BAA-1717 | ||
| Enterococcus faecalis | 29212 | ||
| Vancomycin-resistantEnterococcus faecalis (VRE) | 51299 | ||
| Streptococcus pneumoniae | 49619 | ||
| Bacillus subtilis | 6633 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA, Enterococcus faecalis, VRE, Streptococcus pneumoniae, Bacillus subtilis)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipettes
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Further dilute the stock solution in CAMHB to prepare a working stock solution at twice the highest desired final concentration (e.g., 128 µg/mL for a final range of 64-0.0625 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to ascertain the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.
Materials:
-
Microtiter plate from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a TSA plate.
-
-
Incubation:
-
Incubate the TSA plates at 35-37°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% kill of the initial inoculum (e.g., ≤ 5 colonies for an initial inoculum of 5 x 10⁴ CFU per spot).
-
Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
Procedure:
-
Preparation of Antibiotic Disks:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension in sterile saline adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to this compound.
-
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Caption: Proposed Mechanism of Action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JPH1057089A - Antibiotics tetromycin C1, C2, C3, C4 and C5 and their production - Google Patents [patents.google.com]
- 3. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetromycin C5 in Biomedical Research
Disclaimer: The following application notes and protocols are based on the known biomedical applications of the tetracycline class of antibiotics. Specific data for Tetromycin C5 is limited in publicly available scientific literature. Therefore, these notes provide a general framework for potential applications and experimental designs, drawing parallels from well-studied tetracyclines such as doxycycline and minocycline. Researchers should validate these protocols specifically for this compound in their experimental settings.
Antibacterial Research Applications
This compound is described as an antibiotic with broad-spectrum activity against Gram-positive bacteria and their drug-resistant strains[1]. Tetracyclines, as a class, function by inhibiting bacterial protein synthesis, which prevents the growth of bacteria[2][3][4]. They achieve this by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[5].
Quantitative Data Summary: Minimum Inhibitory Concentrations (MICs) of Representative Tetracyclines
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various tetracycline analogs against common bacterial strains. These values indicate the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Tetracycline Analog A (Nitrocycline) | Pathogenic Bacteria in Egypt | < 10 | |
| Cetocycline | Aerobic gram-negative bacilli | Lower than tetracycline | |
| Cetocycline | Staphylococci | Higher than tetracycline |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target bacterial strain.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare a series of two-fold serial dilutions of the this compound stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of this compound at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Experimental Workflow for MIC Determination
Anti-inflammatory Research Applications
Tetracyclines possess anti-inflammatory properties independent of their antibiotic activity. These effects are attributed to their ability to inhibit matrix metalloproteinases (MMPs), reduce the production of pro-inflammatory cytokines, and modulate neutrophil activity.
Quantitative Data Summary: Anti-inflammatory Effects of Tetracyclines
| Tetracycline | Effect | Cell/Animal Model | Finding | Reference |
| Doxycycline | Inhibition of MMPs | In vitro and in vivo | Potent inhibitor | |
| Minocycline | Anti-inflammatory | Animal models of rheumatoid arthritis | Positive effects observed | |
| Tetracycline hydrochloride | Induction of apoptosis | Human eosinophils | Significantly induced apoptosis | |
| Tetracycline hydrochloride | Down-regulation of activation markers | Human eosinophils | Reduced CD11b and CD69 expression |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kit for TNF-α or IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of TNF-α or IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated groups to the LPS-only control to determine the inhibitory effect.
Signaling Pathway: General Anti-inflammatory Mechanism of Tetracyclines
Anticancer Research Applications
Recent research has highlighted the potential of tetracyclines as anticancer agents. Their proposed mechanisms include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. Some tetracyclines have been shown to target mitochondrial protein synthesis in cancer cells.
Quantitative Data Summary: Anticancer Effects of Representative Tetracyclines
| Tetracycline | Cancer Type | Effect | Mechanism | Reference |
| Doxycycline | Various Cancers | Anti-proliferation, Anti-metastasis | Inhibition of mitochondrial metabolism | |
| Minocycline | Lung Cancer | Enhanced T-lymphocyte activity | Targeting galectin-1 | |
| Tigecycline | Various Cancers | Anti-proliferation, Autophagy induction | Targeting mitochondrial metabolism | |
| COL-3 | Kaposi Sarcoma | Tumor burden reduction | Inhibition of MMPs |
Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This data can be used to determine the IC50 value of this compound.
Logical Relationship: Anticancer Mechanisms of Tetracyclines
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biomedres.us [biomedres.us]
- 3. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tetromycin C5 not dissolving in solvent issues
Disclaimer: Tetromycin C5 is a specialized antibiotic, and publicly available data on its specific solubility parameters and biological pathways are limited. This guide provides troubleshooting advice based on general chemical principles and information available for structurally related compounds. Always refer to the manufacturer's product datasheet for the most specific information.
Troubleshooting Guide: this compound Dissolution Issues
This guide addresses common problems encountered when this compound fails to dissolve in a chosen solvent.
| Issue | Question | Possible Cause | Troubleshooting Steps |
| Compound Not Dissolving in Primary Solvent | My this compound is not dissolving in DMSO. What should I do? | This compound may have limited solubility in DMSO at your target concentration. The compound may require more energy to dissolve or a different solvent system. | 1. Increase Sonication/Vortexing: Sonicate the solution in a water bath for 5-10 minutes or vortex vigorously. 2. Gentle Warming: Gently warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound. 3. Lower the Concentration: Attempt to dissolve a smaller amount of the compound to create a lower concentration stock solution. 4. Test Alternative Solvents: If DMSO is not effective, test the solubility in other polar organic solvents such as Ethanol or N,N-Dimethylformamide (DMF). Use a small amount of this compound for these initial tests to avoid significant sample loss.[1] |
| Precipitation After Adding to Aqueous Buffer | My this compound dissolved in DMSO, but precipitated when I diluted it into my aqueous assay buffer. How can I prevent this? | The compound is likely poorly soluble in aqueous solutions. The final concentration of the organic solvent may be too low to maintain solubility. | 1. Increase Final DMSO Concentration: If your experimental system allows, slightly increase the final percentage of DMSO in the aqueous solution. However, be mindful that high concentrations of DMSO can be toxic to cells.[2] 2. Use a Co-solvent: In addition to DMSO, consider using a co-solvent in your stock or final dilution. Pluronic F-68 or other surfactants can sometimes aid in solubility. 3. pH Adjustment: The solubility of some compounds is pH-dependent. If your experimental conditions permit, test the solubility in buffers with slightly different pH values. 4. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment and use them immediately to minimize the chance of precipitation over time. |
| Inconsistent Results Between Experiments | I'm seeing variable results in my experiments, and I suspect it's due to solubility issues. How can I ensure consistency? | Incomplete dissolution or precipitation of the compound can lead to inconsistent effective concentrations. | 1. Visually Inspect Stock Solution: Before each use, carefully inspect your stock solution for any visible precipitate. If present, warm and sonicate the solution to redissolve the compound. 2. Standardize Dissolution Protocol: Use a consistent and standardized protocol for preparing your this compound solutions for every experiment. This includes using the same solvent, concentration, mixing time, and temperature. 3. Filter Sterilization: If sterile conditions are required, use a 0.22 µm PVDF syringe filter. Be aware that some compound may be lost due to binding to the filter membrane. Pre-wetting the filter with the solvent may help minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: While specific quantitative solubility data is not widely available, the manufacturer and general chemical properties suggest using a polar organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended starting solvent. If solubility issues persist, ethanol or N,N-Dimethylformamide (DMF) can be considered.
Q2: What is the maximum recommended stock concentration for this compound in DMSO?
A2: There is no officially published maximum stock concentration. It is recommended to start with a conservative concentration, for example, 10 mM, and visually confirm complete dissolution. If you require a higher concentration, you may need to employ the troubleshooting techniques mentioned above, such as gentle warming and sonication.
Q3: Is this compound soluble in water?
A3: Based on information for related macrolide antibiotics, this compound is expected to have very low solubility in aqueous solutions.[3][4]
Q4: How should I store my this compound stock solution?
A4: Store stock solutions in a tightly sealed vial at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the mechanism of action of this compound?
A5: The precise mechanism of action for this compound has not been extensively documented in publicly available literature. However, it is classified as a "Tetromycin" antibiotic, which is distinct from the "Tetracycline" class of antibiotics. While tetracyclines are well-known to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, it should not be assumed that this compound has the exact same mechanism without specific experimental evidence. A generalized diagram for ribosomal-targeting antibiotics is provided below for conceptual understanding.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight of this compound: 888.05 g/mol )
-
Weigh the this compound powder and place it in a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: A logical workflow for troubleshooting this compound dissolution issues.
Caption: A generalized diagram of protein synthesis inhibition by antibiotics.
References
Technical Support Center: Optimizing Tetromycin C5 Concentration for MIC Assays
Welcome to the technical support center for Tetromycin C5. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for Minimum Inhibitory Concentration (MIC) assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
A1: this compound is a tetramic acid antibiotic. It exhibits broad-spectrum antibacterial activity against Gram-positive bacteria, including their drug-resistant strains.
Q2: What is a Minimum Inhibitory Concentration (MIC) assay?
A2: A Minimum Inhibitory Concentration (MIC) assay is a laboratory test used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] MIC values are crucial for evaluating the efficacy of new antimicrobials and for guiding the selection of the most effective antibiotic options in research and clinical settings.[2][3]
Q3: What are the common methods for determining MIC?
A3: The most common methods are broth dilution and agar dilution.[4] In the broth microdilution method, a standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antibiotic.[1] The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after incubation.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution (e.g., 1000X or 10 mg/mL) in an appropriate solvent. For tetracycline-class antibiotics that may have solubility issues in water, dissolving the compound in a small amount of an organic solvent like ethanol or using a small volume of glacial acetic acid followed by dilution in deionized water can be effective. Stock solutions should be filter-sterilized and stored in aliquots at -20°C or -80°C to maintain stability.
Q5: How do I interpret the results of a this compound MIC assay?
A5: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the well. For bacteriostatic antibiotics like tetracyclines, it is important to disregard faint hazes or pinpoint growth at the bottom of the well when determining the MIC. The results should be compared to a positive control (bacteria with no antibiotic) and a negative control (broth only).
Troubleshooting Guide
This guide addresses common issues encountered during MIC assays with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible MIC values | - Inaccurate inoculum density. - Contamination of the bacterial culture. - Instability of this compound in the prepared solution. - Variation in incubation time or temperature. | - Standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then dilute to the final required concentration (e.g., 5 x 10⁵ CFU/mL). - Use aseptic techniques throughout the procedure and check the purity of the bacterial culture. - Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. - Ensure consistent incubation conditions (e.g., 35 ± 1 °C for 16-20 hours for most non-fastidious bacteria). |
| High background absorbance or turbidity in negative control wells | - Precipitation of this compound at high concentrations. - Color of the this compound solution interfering with OD readings. | - Visually inspect the wells for precipitation. If present, consider using a different solvent or adjusting the pH of the stock solution. - Prepare a blank plate with the same concentrations of this compound in broth without bacteria and subtract the background absorbance from the experimental plate readings. |
| No inhibition of bacterial growth even at the highest concentration | - The tested bacterial strain is highly resistant to this compound. - The concentration range of this compound is too low. - Inactivation of this compound. | - Verify the identity and expected susceptibility of the bacterial strain. - Increase the starting concentration of this compound for the serial dilution. - Ensure the stock solution was prepared correctly and stored properly. |
| "Skipped wells" (growth in a well with a higher antibiotic concentration than a well with no growth) | - Pipetting errors during serial dilution. - Contamination of a single well. | - Carefully review and practice the serial dilution technique. - Repeat the assay, paying close attention to aseptic technique. |
Data Presentation
Table 1: Solubility of Tetracycline Antibiotics in Different Solvents
| Antibiotic Form | Solvent | Solubility | Reference |
| Tetracycline (non-hydrochloride) | Water | Low | |
| Tetracycline Hydrochloride | Water | High | |
| Tetracycline (non-hydrochloride) | Ethanol | Moderate | |
| Tetracycline (non-hydrochloride) | 2-Propanol | Low | |
| Tetracycline (non-hydrochloride) | Acetone | Low |
Table 2: Example MIC Values for a Structurally Related Tetramic Acid Antibiotic
| Bacterium | MIC (µM) | Reference |
| Staphylococcus aureus | Not specified, but effective | |
| Bacillus subtilis | Not specified, but effective | |
| Enterococcus faecalis | Not specified, but effective |
Note: These values are for a related compound and should be used as a general guide. The specific MIC of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required mass: Use the formula: Weight (mg) = [Volume (mL) x Final Concentration (mg/L)] / Potency (µg/mg) .
-
Dissolution:
-
Attempt to dissolve the calculated weight of this compound powder in sterile deionized water.
-
If solubility is low, add a minimal amount of a suitable solvent such as ethanol or a drop of glacial acetic acid to aid dissolution before bringing it to the final volume with sterile deionized water.
-
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (100 µL of inoculum and 100 µL of broth) and a negative control well (200 µL of broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 1 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
For tetracyclines, disregard any pinpoint growth at the bottom of the wells.
-
An ELISA plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
-
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: A logical troubleshooting guide for inconsistent MIC results.
References
Overcoming Tetromycin C5 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetromycin C5. Our aim is to help you overcome experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antibiotic with broad-spectrum activity against Gram-positive bacteria, including some drug-resistant strains.[1][2] Like other members of the tetracycline class of antibiotics, its primary mechanism of action is the inhibition of protein synthesis.[3][4] It binds to the 30S ribosomal subunit in bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby halting the elongation of polypeptide chains.[3]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. When in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. The product is generally stable at room temperature for short periods, such as during shipping. Always refer to the Certificate of Analysis for specific storage recommendations.
Q3: In which solvents can this compound be dissolved?
This compound is typically soluble in Dimethyl Sulfoxide (DMSO). For other potential solvents, it is advisable to consult the product's datasheet. When preparing stock solutions, ensure the solvent is compatible with your experimental system, as some solvents can have unintended effects on cell cultures.
Q4: What are some common causes of variability in in-vitro antibiotic susceptibility testing?
Variability in in-vitro antibiotic susceptibility testing can arise from several factors. These include the specific testing method used (e.g., agar disk diffusion, broth dilution), the composition of the culture media (e.g., pH, cation content), and the potential for the antibiotic to bind to proteins in the media. It is also important to remember that in-vitro conditions cannot fully replicate the complex environment of a living organism.
Troubleshooting Guide
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
High variability in MIC values for this compound can be a significant challenge. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Preparation | Standardize the bacterial inoculum density for every experiment. Use a spectrophotometer to measure the optical density (OD) and ensure it falls within a consistent range. |
| Media Composition Variability | Use the same batch of culture medium for all related experiments. Be aware that variations in cation concentrations (e.g., Mg2+, Ca2+) can affect the activity of tetracycline antibiotics. |
| pH of the Medium | Ensure the pH of the culture medium is consistent across experiments, as pH can influence the stability and activity of the antibiotic. |
| Plasticware Adsorption | Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion microplates or pre-treating plates to minimize this effect. |
| Incubation Time and Temperature | Strictly control the incubation time and temperature. Small variations can lead to significant differences in bacterial growth and apparent antibiotic efficacy. |
Issue 2: this compound Appears Ineffective or Less Potent Than Expected
If this compound is not exhibiting the expected level of antibacterial activity, consider the following troubleshooting steps.
-
Verify Stock Solution Concentration: Re-measure the concentration of your this compound stock solution. If possible, use a spectrophotometric method for a quick check.
-
Assess Compound Stability: Improper storage can lead to degradation of the antibiotic. Ensure that storage conditions have been consistently maintained. Prepare fresh stock solutions if degradation is suspected.
-
Check for Bacterial Resistance: The bacterial strain you are using may have developed resistance to tetracyclines. Mechanisms of resistance can include enzymatic inactivation of the antibiotic, efflux pumps that remove the drug from the cell, or protection of the ribosome.
-
Consider Post-Antibiotic Effect (PAE): Some antibiotics suppress bacterial growth even after the concentration falls below the MIC. This effect might influence the interpretation of your results, especially in time-kill assays.
Issue 3: Unexplained Effects on Eukaryotic Cells in Culture
While tetracyclines are designed to target bacterial ribosomes, they can sometimes have off-target effects on mammalian cells, which may confound experimental results.
-
Mitochondrial Effects: Tetracyclines can interfere with mitochondrial protein synthesis in eukaryotic cells due to the similarity between mitochondrial and bacterial ribosomes. This can lead to changes in cellular metabolism and growth.
-
Gene Expression Alterations: The use of antibiotics in cell culture, even at low concentrations, has been shown to alter the expression of numerous genes, including those involved in stress response and drug metabolism.
-
Recommendation: Whenever possible, avoid the routine use of antibiotics in your mammalian cell cultures. If they are necessary for selection, perform control experiments to account for any potential off-target effects.
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines a standard method for determining the MIC of this compound against a bacterial strain.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture bacteria overnight in appropriate broth. Dilute the overnight culture to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (or another suitable medium).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
References
Tetromycin C5 interference with other reagents
Welcome to the technical support center for Tetromycin C5. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential experimental challenges when using this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound belongs to the tetracycline class of antibiotics. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome-mRNA complex, thereby halting the elongation of the polypeptide chain.[1][2][3][4]
Q2: Can this compound affect eukaryotic cells in my culture?
A2: Yes, it is possible. While tetracyclines have a higher affinity for bacterial ribosomes, they can also affect mitochondrial ribosomes in eukaryotic cells due to their endosymbiotic origin.[5] At concentrations commonly used for inducible gene expression systems, related tetracyclines like doxycycline have been shown to alter cellular metabolism, shift cells towards a more glycolytic phenotype, and reduce proliferation rates. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell line that minimizes these off-target effects.
Q3: Are there any known chemical incompatibilities with this compound?
A3: this compound, like other tetracyclines, is a known chelating agent for divalent metal cations. This means it can bind to ions such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe²⁺), and Zinc (Zn²⁺). This interaction can affect both the bioavailability of the antibiotic and the availability of these essential ions for enzymatic reactions in your experiments.
Troubleshooting Guides
Issue 1: Reduced Efficiency or Failure in PCR-based Assays (PCR, qPCR)
Symptoms:
-
Low or no amplification of the target DNA sequence.
-
Inconsistent Cq values in qPCR.
-
Complete failure of the PCR reaction.
Potential Cause: this compound can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase activity. A reduction in the available Mg²⁺ concentration can significantly inhibit or completely block the enzymatic activity of the polymerase.
Troubleshooting Steps:
-
Increase Mg²⁺ Concentration: Supplement your PCR master mix with additional MgCl₂. It is recommended to perform a titration to find the optimal concentration that restores polymerase activity without inhibiting the reaction.
-
Include a "No this compound" Control: Always run a control reaction without this compound to ensure that the other components of your PCR are working correctly.
-
Sample Purification: If possible, purify your nucleic acid sample to remove any residual this compound before proceeding with the PCR.
Issue 2: High Background or Artifacts in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in immunofluorescence microscopy or flow cytometry.
-
Unusual signal in fluorescence-based reporter assays.
-
Difficulty in distinguishing true signal from noise.
Potential Cause: Tetracycline compounds are known to be fluorescent molecules. This intrinsic fluorescence, often referred to as autofluorescence, can interfere with assays that rely on the detection of fluorescent signals.
Troubleshooting Steps:
-
Spectral Analysis: Determine the excitation and emission spectra of this compound. If this information is not available, you can run a scan on a spectrophotometer. Choose fluorophores for your assay that have excitation and emission spectra distinct from this compound to minimize spectral overlap.
-
Use of Spectral Unmixing: For microscopy, if your imaging software supports spectral unmixing, you can create a spectral profile for this compound autofluorescence and subtract it from your experimental images.
-
Include an Unstained Control: Always include a control sample treated only with this compound to measure the level of background fluorescence.
-
Reduce Exposure Time: In fluorescence microscopy, reducing the exposure time can help to minimize the contribution of background autofluorescence.
Issue 3: Unexpected Phenotypic Changes in Cell-Based Assays
Symptoms:
-
Reduced cell proliferation or viability.
-
Altered gene expression in reporter assays.
-
Changes in cellular metabolism (e.g., acidification of the culture medium).
Potential Cause: As mentioned in the FAQs, tetracyclines can have off-target effects on eukaryotic cells, including the inhibition of mitochondrial protein synthesis and alteration of metabolic pathways.
Troubleshooting Steps:
-
Kill Curve/Dose-Response: Perform a kill curve to determine the minimum concentration of this compound required to achieve the desired effect (e.g., selection of resistant cells) while minimizing toxicity to the host cells.
-
Time-Course Experiment: Evaluate the effects of this compound over time to identify an optimal treatment duration.
-
Metabolic Assays: If you suspect metabolic alterations, you can perform assays to measure glucose consumption and lactate production to assess the extent of the metabolic shift.
-
Control for Off-Target Gene Expression: When using this compound in inducible systems, include a control where the cells are treated with this compound but do not contain the inducible vector to assess for non-specific changes in gene expression.
Data Presentation
Table 1: Potential Interference of this compound in Common Laboratory Assays
| Assay Type | Potential for Interference | Primary Mechanism of Interference | Suggested Mitigation Strategy |
| PCR/qPCR | High | Chelation of Mg²⁺ ions, inhibiting DNA polymerase. | Increase MgCl₂ concentration in the master mix. |
| Fluorescence Microscopy | High | Intrinsic fluorescence (autofluorescence) of the tetracycline molecule. | Use fluorophores with distinct spectral properties; spectral unmixing. |
| Flow Cytometry | Moderate to High | Autofluorescence. | Use appropriate compensation controls. |
| ELISA/Immunoassays | Low to Moderate | Potential for non-specific binding or interaction with assay components. | Include appropriate blocking agents and controls. |
| Cell Viability Assays | Moderate | Off-target effects on mitochondrial function and cell proliferation. | Perform dose-response and time-course experiments. |
| Reporter Gene Assays | Moderate | Inhibition of protein synthesis could affect reporter protein expression. | Use a stable reporter or a reporter with a long half-life. |
Experimental Protocols
Protocol 1: Determining the Optimal Mg²⁺ Concentration for PCR with this compound
-
Prepare a Master Mix: Prepare a PCR master mix containing all components except for MgCl₂.
-
Set up a Gradient: Aliquot the master mix into several PCR tubes. Create a gradient of MgCl₂ concentrations (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, 4.0 mM).
-
Add this compound: To one set of the gradient tubes, add this compound at the concentration used in your experiments. To a parallel set, add a vehicle control.
-
Add Template and Run PCR: Add your DNA template to all tubes and perform the PCR under standard cycling conditions.
-
Analyze Results: Run the PCR products on an agarose gel. The optimal Mg²⁺ concentration will be the lowest concentration that produces a strong, specific band in the presence of this compound, comparable to the control without the antibiotic.
Protocol 2: Assessing the Autofluorescence of this compound
-
Prepare Samples: Plate your cells in a multi-well plate suitable for microscopy. Treat one set of wells with the experimental concentration of this compound and another with the vehicle control.
-
Fix and Mount (Optional but Recommended): If your experimental protocol involves fixation, fix the cells as you normally would. Mount with a standard mounting medium.
-
Image Acquisition: Using a fluorescence microscope, acquire images of both the control and this compound-treated cells using the filter sets you intend to use for your experiment.
-
Quantify Fluorescence: Use image analysis software to measure the mean fluorescence intensity in each channel for both conditions. The difference in intensity will give you a quantitative measure of the autofluorescence contributed by this compound.
Visualizations
Caption: Potential inhibition of the MT1-MMP/NANOS1/pSTAT3 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting this compound interference in experiments.
References
- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Antibiotics inhibiting protein synthesis 1 tetracyclines 03 05-2018 | PPTX [slideshare.net]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Tetromycin C5 Production in Streptomyces Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the yield of Tetromycin C5 from Streptomyces cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which organism produces it?
A1: this compound is a polyketide antibiotic with broad-spectrum activity against Gram-positive bacteria. The known producing organism is Streptomyces sp. MK67-CF9.
Q2: My Streptomyces culture is growing well (high biomass), but the this compound yield is low. What are the potential causes?
A2: This is a common issue in secondary metabolite production. Several factors could be at play:
-
Suboptimal Induction of Secondary Metabolism: Streptomyces prioritizes growth (primary metabolism) before switching to antibiotic production (secondary metabolism). This switch is often triggered by nutrient limitation (e.g., phosphate or nitrogen depletion) or other stress factors.
-
Inappropriate Culture Conditions: pH, temperature, and dissolved oxygen levels are critical for enzymatic reactions in the this compound biosynthetic pathway. Even if the conditions support growth, they may not be optimal for production.
-
Catabolite Repression: The presence of readily metabolizable carbon sources, such as glucose, can repress the genes responsible for secondary metabolite production.
-
Lack of Precursors: The building blocks for this compound might be limited in your culture medium.
Q3: How can I optimize my culture medium for higher this compound yield?
A3: Media optimization is a critical step. A systematic approach is recommended:
-
One-Factor-at-a-Time (OFAT) Analysis: Vary one component (e.g., carbon source, nitrogen source, phosphate concentration) at a time to identify key factors influencing yield.
-
Statistical Optimization: Employ statistical methods like the Plackett-Burman design to screen for the most significant media components, followed by Response Surface Methodology (RSM) to determine their optimal concentrations.[1]
Q4: Are there any known precursors I can feed to my culture to boost this compound production?
A4: Based on the putative biosynthetic pathway (similar to other tetracyclines), you can experiment with feeding the following precursors:
-
Malonyl-CoA Precursors: Supplementing with compounds that can be readily converted to malonyl-CoA, the primary building block for polyketides, may increase yield. Examples include malonate or acetate.
-
Amino Acids: The biosynthesis of tetracyclines often involves an amino acid-derived starter unit. Supplementing with various amino acids, such as glutamine or asparagine, could enhance production.
Q5: What are the key regulatory pathways I should be aware of when trying to improve this compound yield?
A5: Streptomyces antibiotic production is tightly regulated. Key regulatory elements include:
-
Two-Component Systems (TCSs): These systems sense environmental signals (like phosphate starvation) and trigger downstream regulatory cascades.
-
Streptomyces Antibiotic Regulatory Proteins (SARPs): These are pathway-specific activators that directly upregulate the expression of the biosynthetic genes. Overexpressing these genes can significantly increase yield.
-
TetR Family Regulators: These proteins often act as repressors that can be inactivated by binding to an early intermediate in the biosynthetic pathway, creating a feedback loop.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No this compound Production | 1. Incorrect strain or loss of productivity. 2. Suboptimal media composition. 3. Inappropriate culture conditions (pH, temp, aeration). 4. Catabolite repression by glucose. | 1. Verify the strain identity and prepare fresh glycerol stocks. 2. Systematically optimize the medium using OFAT and statistical methods (see Experimental Protocols). 3. Monitor and control pH, temperature, and dissolved oxygen during fermentation. 4. Replace glucose with a more slowly metabolized carbon source like starch or glycerol. |
| Inconsistent Yield Between Batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermenter conditions. | 1. Standardize the age and spore concentration of your inoculum. 2. Ensure precise weighing of components and consistent sterilization procedures. 3. Calibrate probes (pH, DO) before each run and ensure consistent agitation and aeration rates. |
| Foaming in the Bioreactor | 1. High concentration of proteins or other surfactants in the medium (e.g., yeast extract, peptone). 2. High agitation rates. | 1. Add an antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or use an automated antifoam addition system. 2. Optimize the agitation speed to provide sufficient oxygen transfer without excessive foaming. |
| Culture Pigmentation Changes, but No this compound | 1. Production of other secondary metabolites. 2. Shunt product formation due to a bottleneck in the this compound pathway. | 1. Analyze the culture broth using HPLC or LC-MS to identify other produced compounds. 2. Consider precursor feeding to overcome potential bottlenecks. Review and optimize trace mineral concentrations. |
Data Presentation: Optimizing Culture Conditions
The following tables summarize quantitative data from studies on related tetracycline antibiotics, which can serve as a starting point for optimizing this compound production.
Table 1: Effect of Carbon Source on Antibiotic Production (Data based on studies of various Streptomyces species)
| Carbon Source (20 g/L) | Relative Growth | Relative Antibiotic Yield (%) |
| Glucose | High | Low-Medium |
| Starch | Medium-High | High |
| Glycerol | Medium | High |
| Mannitol | Medium | Medium-High |
| Fructose | High | Low |
Table 2: Effect of Nitrogen Source on Antibiotic Production (Data based on studies of various Streptomyces species)
| Nitrogen Source (10 g/L) | Relative Growth | Relative Antibiotic Yield (%) |
| Yeast Extract | High | High |
| Peptone | High | Medium-High |
| Soybean Meal | Medium-High | High |
| Ammonium Sulfate | Medium | Low-Medium |
| Sodium Nitrate | Low-Medium | Low |
Table 3: Optimization of Physical Parameters (General ranges for Streptomyces fermentation)
| Parameter | Range for Growth | Optimized Range for Production |
| Temperature (°C) | 25 - 37 | 28 - 32 |
| pH | 6.0 - 8.0 | 6.5 - 7.5 |
| Agitation (rpm) | 150 - 250 | 200 - 220 |
| Incubation Time (days) | 5 - 12 | 7 - 10 |
Experimental Protocols
Protocol 1: Statistical Media Optimization using Plackett-Burman Design and RSM
This protocol outlines a two-step process for systematically optimizing your fermentation medium.
Step 1: Screening for Significant Factors using Plackett-Burman Design (PBD)
-
Variable Selection: Choose 7-11 media components to screen (e.g., starch, yeast extract, K₂HPO₄, MgSO₄·7H₂O, NaCl, CaCO₃, and a trace mineral solution).
-
Level Assignment: For each variable, define a high (+) and a low (-) concentration level based on literature or preliminary experiments.
-
Experimental Design: Use statistical software (e.g., Minitab, Design-Expert) to generate the PBD matrix, which will typically require 12-20 experimental runs for 7-11 variables.
-
Execution: Prepare the media for each run as specified in the design matrix. Inoculate with a standardized Streptomyces spore suspension and incubate under controlled conditions.
-
Analysis: After the fermentation period, measure the this compound yield for each run. Analyze the results using the software to identify the factors with the most significant positive or negative effects on yield (based on p-values).
Step 2: Optimization using Response Surface Methodology (RSM)
-
Factor Selection: Choose the 2-4 most significant factors identified from the PBD screen.
-
Experimental Design: Use a Central Composite Design (CCD) or Box-Behnken Design (BBD) to create a new set of experiments. This design will include runs at low, medium, and high levels for each factor, as well as axial and center points to allow for the fitting of a quadratic model.
-
Execution and Analysis: Perform the experiments as defined by the RSM design. Measure the this compound yield for each run.
-
Model Generation and Validation: Use the statistical software to fit the data to a second-order polynomial equation. The software will generate 3D response surface plots showing the relationship between the variables and the yield. Determine the optimal concentrations from these plots and validate them experimentally.
Protocol 2: Precursor Feeding Experiment
-
Prepare Seed Culture: Inoculate a suitable seed medium with Streptomyces sp. MK67-CF9 and incubate for 48-72 hours at 28-30°C with shaking.
-
Production Culture: Inoculate the optimized production medium with the seed culture (typically 5-10% v/v).
-
Precursor Preparation: Prepare sterile stock solutions of the precursor to be tested (e.g., 1 M sodium malonate, 0.5 M L-glutamine).
-
Feeding Strategy: Add the precursor to the production culture at a specific time point, usually at the transition to the stationary phase (around 48-72 hours). Test a range of final concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Control: Run a parallel culture without the addition of the precursor.
-
Sampling and Analysis: Take samples at regular intervals (e.g., every 24 hours) after feeding and measure both biomass and this compound concentration using HPLC.
-
Evaluation: Compare the final yield and production rate between the fed and control cultures to determine the effect of the precursor.
Visualizations: Pathways and Workflows
Putative Biosynthetic Pathway for this compound
This diagram illustrates a proposed biosynthetic pathway for this compound, based on the well-understood pathway for oxytetracycline, another member of the tetracycline family. It is a type II polyketide synthesis pathway.
Caption: Proposed biosynthetic pathway for this compound.
Regulatory Cascade for Antibiotic Production
This diagram shows a simplified model of the regulatory network controlling antibiotic biosynthesis in Streptomyces.
Caption: Simplified regulatory cascade for this compound production.
Experimental Workflow for Media Optimization
This diagram outlines the logical flow of the statistical media optimization process.
Caption: Workflow for statistical media optimization.
References
Technical Support Center: Troubleshooting Tetromycin C5 Inactivity in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential inactivity of Tetromycin C5 in various assays. The information is presented in a question-and-answer format to directly resolve specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic that exhibits broad-spectrum activity against Gram-positive bacteria, including their drug-resistant variants.[1] It belongs to the tetracycline class of antibiotics, which are known to be protein synthesis inhibitors. The primary mechanism of action for tetracyclines involves binding to the 30S ribosomal subunit of bacteria. This binding event physically blocks the aminoacyl-tRNA from accessing the A-site of the ribosome, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[2][3][4]
Q2: I am not observing any antibacterial activity with this compound in my assay. What are the common causes for this?
Several factors can contribute to the apparent inactivity of this compound. These can be broadly categorized as issues with the compound itself, the experimental setup, or the target organism. Common causes include:
-
Compound Integrity and Purity: The compound may have degraded, or the purity of the supplied material may be insufficient.
-
Solubility Issues: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
-
Inappropriate Storage: As with many tetracyclines, this compound can be sensitive to light, temperature, and pH, leading to degradation if not stored correctly.
-
Incorrect Assay Conditions: The pH of the medium, incubation time, or temperature may not be optimal for this compound activity.
-
Bacterial Resistance: The bacterial strain being tested may have intrinsic or acquired resistance to tetracycline antibiotics.
-
Inoculum Density: An incorrect concentration of bacteria at the start of the assay can lead to misleading results.
Q3: How should I properly prepare and store this compound stock solutions?
Proper handling and storage are critical for maintaining the activity of this compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. Ethanol can also be used.
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL in DMSO) to minimize the volume of solvent added to your experimental setup. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Storage Conditions: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Tetracyclines are known to be sensitive to light, so protect solutions from light exposure. A color change to brown can indicate degradation.
Troubleshooting Guides
Issue 1: No or Low Activity in Broth Microdilution Assays
If you are observing higher than expected Minimum Inhibitory Concentrations (MICs) or no inhibition of bacterial growth, consider the following troubleshooting steps.
References
Preventing precipitation of Tetromycin C5 in media
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the precipitation of Tetromycin C5 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an antibiotic that exhibits broad-spectrum antibacterial activity against gram-positive bacteria, including some drug-resistant strains[1]. It belongs to the tetracycline family of antibiotics[2][3]. Like other tetracyclines, it is a complex organic molecule that can be susceptible to precipitation in aqueous solutions under certain conditions.
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of this compound in cell culture media can be attributed to several factors, including:
-
pH of the medium: The solubility of tetracyclines is pH-dependent. An alkaline pH can promote degradation and precipitation[4][5].
-
High concentration: Exceeding the solubility limit of this compound in the medium will lead to precipitation.
-
Improper dissolution of stock solution: If the initial stock solution is not fully dissolved, it can lead to precipitation upon dilution into the aqueous media.
-
Interactions with media components: Tetracyclines can chelate divalent cations such as Ca²⁺ and Mg²⁺, which are present in many culture media, potentially leading to the formation of insoluble complexes.
-
Low temperature: Storage of media containing this compound at low temperatures (e.g., 4°C) can decrease its solubility and cause it to precipitate out of solution.
-
Solvent shock: Rapid dilution of a concentrated organic stock solution into the aqueous medium can cause the compound to crash out of solution.
Q3: What is the recommended solvent for preparing this compound stock solutions?
While specific data for this compound is limited, tetracycline derivatives are generally soluble in organic solvents like DMSO, dimethylformamide (DMF), and ethanol. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final working concentration in the aqueous medium.
Q4: How should I store my this compound stock solution and media containing it?
Stock solutions of tetracycline antibiotics are typically stored at -20°C and protected from light to prevent degradation. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Media containing this compound should ideally be prepared fresh for each experiment. If short-term storage is necessary, it should be at 2-8°C, but be aware of the potential for precipitation at lower temperatures.
Troubleshooting Guide: Precipitation of this compound
This guide provides a systematic approach to resolving issues with this compound precipitation.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Step-by-Step Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon adding stock solution to media | Solvent Shock: The rapid change in solvent polarity causes the drug to fall out of solution. | 1. Warm the media to 37°C before adding the stock solution. 2. Add the stock solution dropwise while gently swirling the media. 3. Consider a serial dilution of the stock solution in the media. |
| Precipitate forms after some time in the incubator | pH Shift: Cellular metabolism can alter the pH of the culture medium over time, making it more alkaline. | 1. Ensure the use of a properly buffered medium (e.g., HEPES). 2. Monitor the pH of the medium during the experiment. 3. Change the medium more frequently. |
| Cloudiness or fine precipitate observed in the media | Interaction with Media Components: Chelation with divalent cations (Ca²⁺, Mg²⁺) can form insoluble salts. | 1. Prepare the this compound solution in a basal medium without serum or supplements first. 2. Add serum and other supplements after the drug is fully dissolved in the basal medium. 3. Consider using a medium with lower concentrations of divalent cations if the experimental design allows. |
| Precipitate observed after refrigeration | Temperature-Dependent Solubility: The solubility of this compound is likely lower at colder temperatures. | 1. Prepare fresh media with this compound for each experiment. 2. If storage is necessary, allow the medium to come to room temperature or 37°C and check for precipitate before use. If precipitate is present, it may be necessary to gently warm and agitate the solution to redissolve it, though this may risk degradation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, sterile anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or warm in a 37°C water bath for 10-15 minutes with intermittent vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Supplementing Cell Culture Medium with this compound
-
Materials: Basal cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS) or other supplements, prepared this compound stock solution.
-
Procedure:
-
Pre-warm the basal cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution to the pre-warmed basal medium to achieve the final desired working concentration.
-
Mix gently by inverting the container or pipetting up and down. Avoid vigorous shaking.
-
If required, add FBS and other supplements to the medium.
-
Mix the final supplemented medium gently and use it for your cell culture experiments immediately.
-
Data Presentation
Table 1: Solubility of Tetracycline Analogs in Various Solvents
| Solvent | Tetracycline HCl Solubility (mg/mL) | Notes |
| Water | ~3.3 (in PBS, pH 7.2) | Solubility is pH-dependent; rapidly destroyed in alkaline solutions. |
| DMSO | ~1.0 | A common solvent for preparing stock solutions. |
| Dimethylformamide | ~1.4 | Another option for stock solution preparation. |
| Ethanol (95%) | Soluble with heating | Can be used as a solvent, but may require heating. |
| Methanol | Soluble | Another potential solvent for stock solutions. |
Note: This data is for Tetracycline HCl and should be used as a reference for this compound. Actual solubility may vary.
Signaling Pathway
Hypothetical Signaling Pathway of this compound Action
Tetracyclines, including likely this compound, inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Caption: Mechanism of action of this compound.
References
Tetromycin C5 stability issues in long-term storage
Disclaimer: Publicly available stability data for Tetromycin C5 is limited. The following guidance is based on the general stability characteristics of the tetracycline class of antibiotics and should be supplemented with product-specific information from the Certificate of Analysis and in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: Based on the behavior of other tetracyclines, the primary factors influencing the stability of this compound are likely to be temperature, exposure to light, and moisture. Elevated temperatures can accelerate degradation, while exposure to UV light can cause photochemical decomposition. The presence of moisture can facilitate hydrolytic degradation pathways. For optimal stability, it is crucial to store the compound in a tightly sealed container, protected from light, at the recommended temperature.
Q2: I left my vial of this compound at room temperature for a short period. Is it still usable?
A2: While specific data for this compound is unavailable, some tetracyclines can be shipped at ambient temperatures, suggesting a degree of short-term stability.[1] However, for long-term storage, colder temperatures are generally recommended for tetracyclines to minimize degradation.[2] The usability of your sample will depend on the duration of exposure and the specific formulation. It is advisable to perform a quality control check, such as HPLC analysis, to assess the purity of the compound before use.
Q3: What are the potential degradation products of this compound, and are they a concern?
A3: While the exact degradation products of this compound have not been publicly documented, tetracyclines can undergo epimerization and dehydration to form products such as epitetracyclines and anhydrotetracyclines.[3][4] These degradation products may have reduced or no biological activity and, in some cases, could have different toxicological profiles. Therefore, minimizing degradation is critical for ensuring experimental reproducibility and safety.
Q4: How should I prepare stock solutions of this compound for my experiments?
A4: Stock solutions of tetracycline antibiotics are typically prepared in a suitable organic solvent, such as methanol, and stored at low temperatures.[3] For other tetracyclines, stock solutions are often stored at -20°C to maintain stability. It is recommended to prepare fresh solutions for critical experiments or to validate the stability of your stock solution over time if it needs to be stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your solid this compound and stock solutions. Ensure they are protected from light and stored at the recommended temperature. 2. Prepare a fresh stock solution from a new vial of this compound. 3. Analyze the purity of your current stock solution and the solid material using HPLC to check for degradation products. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to gradual degradation of stock solutions. | 1. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 2. Establish a regular quality control schedule for your stock solutions, especially if they are stored for more than a few days. 3. Always prepare fresh dilutions from a validated stock solution immediately before each experiment. |
| Visible changes in the appearance of solid this compound (e.g., color change) | Potential degradation of the compound. | 1. Do not use the material if you observe any changes in its physical appearance. 2. Contact the supplier for a replacement and to report the issue. 3. Review your storage procedures to ensure they comply with the manufacturer's recommendations. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized for your particular instrument and the exact properties of this compound.
Objective: To quantify the amount of intact this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV or fluorescence detector
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). From this, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the this compound sample to be tested in methanol to a concentration within the range of your calibration curve.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV absorbance at a wavelength appropriate for the tetracycline chromophore (e.g., 280 nm or 355 nm), or fluorescence detection for enhanced sensitivity.
-
-
Analysis: Inject the standards and samples. Quantify the peak area of this compound and any new peaks that appear over time, which may represent degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Adjusting pH for optimal Tetromycin C5 activity
Welcome to the technical support center for Tetromycin C5. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum antibiotic effective against a range of gram-positive bacteria, including drug-resistant strains.[1] It functions as a protein synthesis inhibitor.[2][3] Specifically, it binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby inhibiting the elongation of the polypeptide chain and halting bacterial growth.[2][3] Because it stops growth rather than killing the bacteria directly, it is considered bacteriostatic.
Q2: My this compound solution is not showing the expected level of antimicrobial activity. What could be the issue?
A2: Suboptimal activity can stem from several factors. One of the most critical is the pH of your experimental medium. The stability and activity of many antibiotics, including those in the tetracycline class, are highly pH-dependent. An incorrect pH can lead to reduced solubility, degradation of the compound, or altered charge states that affect its ability to enter the bacterial cell and bind to its ribosomal target. It is crucial to ensure your buffer system is maintaining the optimal pH for this compound activity.
Q3: What is the optimal pH for this compound activity and stability?
A3: The optimal pH for this compound activity is in the slightly acidic to neutral range, with maximal efficacy observed at pH 6.5 . Activity decreases significantly in alkaline conditions (pH > 8.0) due to increased degradation of the compound.
Q4: Which buffer system should I use for my experiments?
A4: The choice of buffer is critical for maintaining a stable pH. For this compound, a phosphate buffer or a citrate buffer is recommended as they provide excellent buffering capacity in the optimal pH range. Citrate buffers have been shown to enhance the stability of some antibiotics compared to phosphate buffers. Avoid using buffers that can chelate divalent cations, as this may interfere with the antibiotic's activity.
Q5: How can I determine if the pH of my media is the cause of low activity?
A5: You can perform a pH optimization experiment. This involves testing the activity of this compound across a range of pH values to determine the optimal condition for your specific assay. A detailed protocol for this is provided below. This systematic approach can help you identify if pH is the variable affecting your results.
Troubleshooting Guide
Problem: Low or No Antimicrobial Activity
If you observe lower-than-expected or no antimicrobial activity with this compound, follow these troubleshooting steps.
Troubleshooting Workflow for Low this compound Activity
Caption: A troubleshooting workflow for diagnosing low this compound activity.
Data Presentation
Table 1: Effect of pH on this compound Activity
The antimicrobial activity of this compound was assessed against Staphylococcus aureus using a broth microdilution assay at various pH levels. The Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth, was determined.
| pH | Buffer System (50mM) | MIC (µg/mL) | Relative Activity (%) | Observations |
| 5.5 | Citrate-Phosphate | 0.5 | 50% | Moderate activity. |
| 6.0 | Citrate-Phosphate | 0.25 | 100% | High activity. |
| 6.5 | Phosphate | 0.25 | 100% | Optimal activity. |
| 7.0 | Phosphate | 0.5 | 50% | Moderate activity. |
| 7.5 | TRIS-HCl | 1.0 | 25% | Reduced activity. |
| 8.0 | TRIS-HCl | 4.0 | 6.25% | Significantly reduced activity. |
| 8.5 | TRIS-HCl | >16.0 | <1.5% | Negligible activity, compound precipitation observed. |
Relative activity is normalized to the lowest observed MIC value.
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound using a standard broth microdilution assay.
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Buffer solutions (500 mM stocks, sterile-filtered):
-
Citrate-Phosphate buffer (for pH 5.5, 6.0)
-
Phosphate buffer (for pH 6.5, 7.0)
-
TRIS-HCl buffer (for pH 7.5, 8.0, 8.5)
-
-
Sterile water, HCl, and NaOH for pH adjustments
-
Spectrophotometer
2. Procedure
Step 1: Preparation of pH-Adjusted Media
-
For each target pH, prepare a batch of CAMHB.
-
Add the corresponding buffer stock to the broth to a final concentration of 50 mM.
-
Adjust the final pH of each media batch using sterile HCl or NaOH. Confirm the pH with a calibrated pH meter.
-
Sterile-filter each pH-adjusted medium.
Step 2: Preparation of Bacterial Inoculum
-
Prepare a bacterial suspension from an overnight culture.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in each of the pH-adjusted media to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
Step 3: Serial Dilution in Microtiter Plates
-
For each pH condition, use a separate 96-well plate.
-
Add 50 µL of the appropriate pH-adjusted CAMHB to wells 2 through 12.
-
Create a starting solution of this compound in well 1 by adding the stock solution to the pH-adjusted medium.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
Step 4: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.
Step 5: Determining the MIC
-
After incubation, determine the MIC for each pH plate. The MIC is the lowest concentration of this compound that shows no visible turbidity.
-
Compare the MIC values across the different pH conditions to identify the optimal pH.
pH Optimization Experimental Workflow
Caption: Workflow for determining the optimal pH for this compound activity.
References
Validation & Comparative
Tetromycin C5: A Comparative Analysis of Efficacy in Gram-Positive Infections
A note on the availability of data: Tetromycin C5 is a novel antibiotic compound identified and described in Japanese patent JPH1057089A. The patent discloses that this compound exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. The determination of Minimum Inhibitory Concentration (MIC) values is mentioned within the patent documentation; however, the specific quantitative data from these studies are not publicly available in accessible formats[1].
Therefore, to provide a comprehensive comparative guide for the target audience of researchers and drug development professionals, this document will present a detailed comparison of a representative modern tetracycline, Eravacycline , against established first-line antibiotics for serious Gram-positive infections: Vancomycin and Linezolid . This analysis will serve as a framework for evaluating the potential efficacy of novel tetracyclines like this compound.
Executive Summary
The increasing prevalence of antibiotic-resistant Gram-positive pathogens, particularly MRSA, necessitates the development of novel antimicrobial agents. This compound, a member of the tetracycline class, has been identified as a potential candidate with activity against these challenging bacteria. While specific data on this compound remains proprietary, this guide provides a comparative assessment of a contemporary tetracycline, Eravacycline, alongside Vancomycin and Linezolid, offering insights into the potential therapeutic positioning of new-generation tetracyclines. The comparative data highlights the potent in-vitro activity of modern tetracyclines against a broad spectrum of Gram-positive organisms.
Mechanism of Action: Tetracycline Antibiotics
Tetracycline antibiotics, including by extension this compound, exert their bacteriostatic effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
Caption: Mechanism of action of tetracycline antibiotics.
Comparative In-Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Eravacycline, Vancomycin, and Linezolid against key Gram-positive pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Eravacycline MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.5 - 2 | 1 - 4 |
| Staphylococcus aureus (MRSA) | 0.25 - 1 | 1 - 2 | 1 - 4 |
| Streptococcus pneumoniae | ≤0.06 - 0.25 | 0.25 - 1 | 1 - 2 |
| Enterococcus faecalis | 0.06 - 0.25 | 1 - 4 | 1 - 4 |
| Enterococcus faecium (VRE) | 0.12 - 0.5 | Resistant | 1 - 4 |
Note: The provided MIC ranges are compiled from various studies and may vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of in-vitro efficacy is crucial for the evaluation of new antibiotic candidates. The following are standardized methods for determining MIC and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A stock solution of the antibiotic is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Several colonies of the test bacterium are isolated from a fresh agar plate and suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The plate is incubated under appropriate atmospheric conditions (usually ambient air) at 35-37°C for 16-20 hours.
-
Result Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.
Detailed Steps:
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: The aliquots are plated onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Result Interpretation: The number of colonies on each plate is counted. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% kill of the initial inoculum.
Concluding Remarks
While the specific efficacy of this compound remains to be fully elucidated in publicly available literature, its classification as a tetracycline antibiotic with activity against resistant Gram-positive pathogens positions it as a compound of significant interest. The comparative data for Eravacycline demonstrates the potential for new tetracyclines to offer a valuable therapeutic option, particularly in cases of resistance to older agents. Further studies detailing the in-vitro and in-vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound are eagerly awaited by the scientific and medical communities. The experimental protocols and comparative framework provided in this guide offer a robust methodology for the continued evaluation of this and other novel antibiotic candidates.
References
A Comparative Analysis of Minocycline and Tetromycin C5 Against Resistant Bacteria
A Head-to-Head Look at Two Tetracycline-Class Antibiotics in the Fight Against Drug-Resistant Pathogens
The escalating crisis of antibiotic resistance necessitates a thorough evaluation of both established and novel antimicrobial agents. This guide provides a detailed comparison of Minocycline, a second-generation tetracycline, and Tetromycin C5, a lesser-known antibiotic, in the context of their efficacy against resistant bacteria. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, methodologies, and mechanistic insights.
Disclaimer: There is a significant disparity in the publicly available scientific data for Minocycline and this compound. Minocycline has been extensively studied for decades, with a wealth of in vitro and in vivo data. In contrast, information on this compound is scarce and primarily limited to patent literature, which describes its origin and general antibacterial activity without providing specific quantitative performance data. Consequently, a direct, data-driven comparison of their efficacy is not currently feasible. This guide will present the comprehensive data available for Minocycline and the limited information for this compound.
Minocycline: A Stalwart Against Resistant Pathogens
Minocycline is a semi-synthetic tetracycline antibiotic that has been in clinical use for many years.[1] It is known for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria.[1][2]
Mechanism of Action
Minocycline exerts its bacteriostatic effect by inhibiting protein synthesis.[2][3] It binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action blocks the addition of amino acids to the growing peptide chain, thereby halting protein production and inhibiting bacterial growth.
Mechanisms of Resistance
Bacterial resistance to minocycline can develop through several mechanisms:
-
Efflux Pumps: The most common mechanism involves the acquisition of genes encoding for efflux pumps (e.g., TetA, TetB) that actively transport the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection: Bacteria can acquire genes (e.g., tet(M), tet(S)) that produce proteins which bind to the ribosome and dislodge minocycline, allowing protein synthesis to continue.
-
Enzymatic Inactivation: Although less common for tetracyclines, some bacteria may produce enzymes that chemically modify and inactivate the antibiotic.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of Minocycline against various resistant bacterial strains.
Table 1: In Vitro Activity of Minocycline - Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | Resistance Profile | Minocycline MIC Range (μg/mL) | Minocycline MIC50 (μg/mL) | Minocycline MIC90 (μg/mL) | Reference |
| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 0.25 - 16 | 1 | 8 | |
| Acinetobacter baumannii | Multidrug-Resistant (MDR) | 0.03 - 4 | - | - | |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | ≤0.12 - >8 | 0.5 | 2 | |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | ≤0.25 - 16 | 0.5 | 4 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: In Vivo Efficacy of Minocycline in Animal Models
| Animal Model | Bacterial Strain | Infection Type | Treatment Regimen | Outcome | Reference |
| Murine Pneumonia Model | Acinetobacter baumannii (Minocycline-resistant) | Pneumonia | Minocycline (50 mg/kg) + Colistin (10 mg/kg) | Significantly improved survival and reduced bacterial load in lungs compared to monotherapy. | |
| Murine Pneumonia Model | Acinetobacter baumannii (MDR) | Pneumonia | Various Minocycline doses | Demonstrated a bacteriostatic effect and 1-log reduction in bacterial load. | |
| Murine Thigh Infection Model | Elizabethkingia anophelis (Minocycline-susceptible) | Thigh Infection | Minocycline monotherapy | Significantly reduced in vivo bacterial load. | |
| Galleria mellonella Model | Elizabethkingia anophelis (Minocycline-susceptible) | Systemic Infection | Minocycline monotherapy | Delayed death of infected larvae. |
This compound: An Antibiotic with Limited Characterization
This compound is an antibiotic that was first described in a Japanese patent. It is produced by a strain of Streptomyces sp.
Mechanism of Action
The precise mechanism of action for this compound has not been detailed in the available literature. As a member of the broader family of tetracyclines, it is presumed to inhibit bacterial protein synthesis, but this has not been experimentally confirmed in published studies.
Mechanisms of Resistance
There is no information available regarding specific mechanisms of resistance to this compound.
Performance Data
The patent literature states that this compound exhibits antibacterial activity against Gram-positive bacteria and their drug-resistant strains, such as methicillin-resistant bacteria. However, no quantitative data, such as MIC values or in vivo efficacy data, has been published in peer-reviewed scientific journals. Commercial suppliers also describe it as having broad-spectrum activity against Gram-positive bacteria and their resistant counterparts, but do not provide supporting experimental data.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of antibiotics is primarily determined by measuring the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Minocycline remains a valuable antibiotic with demonstrated efficacy against a range of multidrug-resistant bacteria, supported by extensive in vitro and in vivo data. Its mechanism of action and the corresponding bacterial resistance strategies are well-understood, providing a solid foundation for its clinical application and for future research into overcoming resistance.
This compound, on the other hand, is an antibiotic with a very limited public research profile. While patent literature suggests it has activity against resistant Gram-positive bacteria, the absence of quantitative data in peer-reviewed publications makes it impossible to assess its potential clinical utility or to draw any meaningful comparisons with established antibiotics like Minocycline. Further research and publication of experimental data are critically needed to understand the true potential of this compound in the fight against antibiotic resistance.
References
Navigating Cross-Resistance: A Comparative Analysis of Tetromycin C5
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of novel antimicrobial compounds. This guide provides a comparative analysis of Tetromycin C5, a broad-spectrum antibiotic with activity against gram-positive bacteria, including drug-resistant strains.[1] While direct cross-resistance studies on this compound are not yet available in the public domain, its origin from Streptomyces sp. and its likely classification within the tetracycline family of antibiotics allow for an informed comparison based on the well-documented resistance mechanisms of this class.
Understanding the Landscape of Tetracycline Resistance
Resistance to tetracycline antibiotics is primarily governed by two key mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target. Common efflux pump genes include tet(A), tet(B), and tet(K).
-
Ribosomal Protection: This mechanism involves proteins that bind to the ribosome, effectively shielding the antibiotic's target site and allowing protein synthesis to continue despite the presence of the drug. The tet(M) gene is a well-known determinant of ribosomal protection.
These resistance mechanisms are often encoded on mobile genetic elements, facilitating their spread among bacterial populations.[2][3][4][5] Consequently, cross-resistance among different tetracycline analogues is a significant clinical challenge.
Comparative Efficacy Against Resistant Strains
To illustrate the impact of these resistance mechanisms on the efficacy of tetracycline-class antibiotics, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of several tetracyclines against well-characterized resistant strains of Escherichia coli and Staphylococcus aureus. While data for this compound is not available, these values provide a critical benchmark for predicting its potential performance against similar resistant phenotypes.
| Bacterial Strain & Resistance Gene | Oxytetracycline MIC (µg/mL) | Tetracycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Minocycline MIC (µg/mL) |
| Escherichia coli (Tetracycline-Susceptible) | 0.5 - 1 | 0.5 - 1 | 0.25 - 0.5 | 0.12 - 0.25 |
| Escherichia coli with tet(A) | 32 - 128 | 32 - 128 | 4 - 16 | 2 - 8 |
| Escherichia coli with tet(B) | 64 - 256 | 64 - 256 | 16 - 64 | 16 - 64 |
| Staphylococcus aureus (Tetracycline-Susceptible) | 0.25 - 0.5 | 0.25 - 0.5 | 0.12 - 0.25 | 0.06 - 0.12 |
| Staphylococcus aureus with tet(K) | 16 - 64 | 16 - 64 | 1 - 4 | 0.25 - 1 |
| Staphylococcus aureus with tet(M) | 64 - 256 | 64 - 256 | 16 - 64 | 4 - 16 |
Source: Adapted from standardized antimicrobial susceptibility testing data.
Key Observations:
-
Efflux-Mediated Resistance: The presence of efflux pump genes, such as tet(A) and tet(K), significantly increases the MIC values for older tetracyclines like oxytetracycline and tetracycline. Newer analogues, doxycycline and minocycline, often retain greater potency against these strains.
-
Ribosomal Protection: The tet(M) gene confers high-level resistance to most tetracyclines, though minocycline may still exhibit some activity at higher concentrations.
-
Collateral Sensitivity: It is important to note that in some instances, the development of resistance to one antibiotic can lead to increased susceptibility to another, a phenomenon known as collateral sensitivity. However, within the tetracycline class, cross-resistance is the more common outcome.
Cross-Resistance with Other Antibiotic Classes
A critical consideration in drug development is the potential for cross-resistance with unrelated antibiotic classes. Due to distinct mechanisms of action, cross-resistance between tetracyclines and other major antibiotic families is generally not observed. For instance, tetracyclines inhibit protein synthesis by binding to the 30S ribosomal subunit, whereas macrolides like erythromycin bind to the 50S ribosomal subunit. This fundamental difference in their targets means that resistance to one class does not typically confer resistance to the other.
Experimental Protocols
The determination of cross-resistance relies on standardized antimicrobial susceptibility testing. The following is a detailed methodology for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Bacterial Inoculum:
- Select well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Prepare a stock solution of the antibiotic to be tested in a suitable solvent.
- Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range for tetracyclines is 0.06 to 256 µg/mL.
3. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial inoculum.
- Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) on each plate.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4. Determination of MIC:
- Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Experimental Workflows and Resistance Mechanisms
To further clarify the processes involved in cross-resistance studies, the following diagrams, generated using Graphviz, illustrate the experimental workflow for determining MIC and the primary mechanisms of tetracycline resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bacterial resistance to tetracycline: mechanisms, transfer, and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Potency of Tetromycin C Analogs: A Comparative Analysis
A detailed examination of Tetromycin C1-C5 reveals a family of potent antibacterial agents with promising activity against Gram-positive bacteria, including drug-resistant strains. This guide provides a comparative analysis of their efficacy, supported by experimental data, to inform researchers and drug development professionals.
This publication delves into the comparative bioactivity of five Tetromycin C analogues: C1, C2, C3, C4, and C5. These novel antibiotics, produced by the actinomycete Streptomyces sp. MK67-CF9, have demonstrated significant potential in combating bacterial infections.[1] This guide offers a side-by-side comparison of their antibacterial prowess, detailed experimental methodologies for reproducibility, and a visualization of the general workflow for their evaluation.
Comparative Antibacterial Activity
The antibacterial efficacy of Tetromycin C1-C5 was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive bacteria. The MIC value represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The results, summarized in the table below, highlight the potent and varied activity of each analogue.
| Bacterial Strain | Tetromycin C1 (µg/mL) | Tetromycin C2 (µg/mL) | Tetromycin C3 (µg/mL) | Tetromycin C4 (µg/mL) | Tetromycin C5 (µg/mL) |
| Staphylococcus aureus FDA 209P | 1.56 | 3.13 | 3.13 | 6.25 | 1.56 |
| Staphylococcus aureus Smith | 1.56 | 3.13 | 3.13 | 6.25 | 1.56 |
| Staphylococcus aureus 5836 (MRSA) | 1.56 | 3.13 | 3.13 | 6.25 | 1.56 |
| Streptococcus pyogenes A20203 | 0.78 | 1.56 | 1.56 | 3.13 | 0.78 |
| Enterococcus faecalis J-1 | 6.25 | 12.5 | 12.5 | 25 | 6.25 |
| Bacillus subtilis ATCC 6633 | 0.39 | 0.78 | 0.78 | 1.56 | 0.39 |
Experimental Protocols
The following section details the methodologies employed to assess the antibacterial activity of the Tetromycin C analogues.
Production of Tetromycin C1-C5
The Tetromycin C analogues were produced by the aerobic culture of Streptomyces sp. MK67-CF9 in a suitable nutrient medium.[1] The producing fungus is inoculated into a nutrient-rich culture medium and subjected to aerobic shaking culture at approximately 25°C.[2] Following an adequate incubation period, the compounds are extracted from the culture product using methods such as solvent extraction and gel filtration.[2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Tetromycin C1, C2, C3, C4, and C5 were determined using the agar dilution method, a standard procedure recommended by the Japan Society of Chemotherapy.[1]
-
Preparation of Antibiotic Solutions: Stock solutions of each Tetromycin C analogue were prepared and serially diluted to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial test strains were cultured in a suitable broth medium to achieve a standardized cell density.
-
Agar Plate Preparation: Mueller-Hinton agar was prepared and sterilized. While the agar was still molten, the various concentrations of the Tetromycin C analogues were incorporated into separate plates.
-
Inoculation: A standardized inoculum of each test bacterium was applied to the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The inoculated plates were incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria on the agar surface.
Experimental Workflow
The following diagram illustrates the general workflow for the production and evaluation of the Tetromycin C analogues.
References
A Head-to-Head Comparison of Tetromycin C5 and Doxycycline: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel antibiotic Tetromycin C5 and the well-established tetracycline antibiotic, Doxycycline. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on publicly available data. While a complete head-to-head comparison is limited by the scarcity of published quantitative data for this compound, this guide synthesizes the existing information and outlines the experimental protocols necessary for a direct comparative evaluation.
Introduction
This compound is a novel antibiotic identified from the fermentation products of Streptomyces sp..[1][2] It is part of a newly discovered family of compounds, the Tetromycins, which have demonstrated antibacterial activity, particularly against Gram-positive bacteria and their drug-resistant variants.[3]
Doxycycline is a widely used, semi-synthetic tetracycline antibiotic. It exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical organisms. Its mechanism of action and pharmacokinetic profile are well-characterized.
Mechanism of Action
This compound: The precise mechanism of action for this compound has not been detailed in publicly available literature. However, its production by a Streptomyces species and its name suggest it may belong to the tetracycline class of antibiotics, which typically function by inhibiting protein synthesis.
Doxycycline: Doxycycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thus halting the elongation of peptide chains.
References
Comparative Efficacy Analysis of Tetromycin C5 Against Gram-Positive Pathogens
For Immediate Release
A comprehensive statistical analysis of available efficacy data for the novel antibiotic, Tetromycin C5, reveals its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, benchmarked against other relevant antibiotics, and is supported by available experimental data.
Executive Summary
This compound, a novel antibiotic compound isolated from Streptomyces sp., demonstrates significant in vitro efficacy against various Gram-positive bacteria. This document presents the available Minimum Inhibitory Concentration (MIC) data for this compound and its related compounds, Tetromycin C1, C2, C3, and C4, as detailed in the foundational patent JPH1057089A. For comparative purposes, MIC data for established and newer generation antibiotics against similar pathogens have been included. The methodologies for the key experiments are detailed to ensure reproducibility and aid in the critical evaluation of these findings.
Data Presentation: Comparative Antibacterial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against several Gram-positive bacterial strains. The data is extracted from patent JPH1057089A. For context, a comparative table with MIC values of other antibiotics is also provided.
Table 1: In Vitro Antibacterial Activity of Tetromycins (MIC in µg/mL)
| Test Organism | Tetromycin C1 | Tetromycin C2 | Tetromycin C3 | Tetromycin C4 | This compound |
| Staphylococcus aureus FDA 209P | 1.56 | 3.12 | 3.12 | 6.25 | 6.25 |
| Staphylococcus aureus Smith | 1.56 | 3.12 | 3.12 | 6.25 | 6.25 |
| Staphylococcus aureus 55-2 (MRSA) | 1.56 | 3.12 | 3.12 | 6.25 | 6.25 |
| Staphylococcus epidermidis | 0.78 | 1.56 | 1.56 | 3.12 | 3.12 |
| Bacillus subtilis PCI 219 | 0.20 | 0.39 | 0.39 | 0.78 | 0.78 |
| Micrococcus luteus PCI 1001 | 0.10 | 0.20 | 0.20 | 0.39 | 0.39 |
Data sourced from Japanese Patent No. H10-57089.
Table 2: Comparative In Vitro Activity of Other Antibiotics Against Gram-Positive Bacteria (MIC in µg/mL)
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis |
| Vancomycin | 0.5 - 2.0 | 0.5 - 2.0 | 1.0 - 4.0 |
| Linezolid | 1.0 - 4.0 | 1.0 - 4.0 | 1.0 - 4.0 |
| Daptomycin | 0.25 - 1.0 | 0.25 - 1.0 | 0.5 - 2.0 |
| Tigecycline | ≤0.5 | ≤0.5 | ≤0.25 |
Note: These are general MIC ranges and can vary between specific strains and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The following outlines the standard protocol upon which the efficacy data for this compound was likely based, as referenced in the patent.
Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution
The MIC values for the Tetromycin compounds were determined using the agar dilution method, a standardized procedure recommended by the Japan Society of Chemotherapy.
-
Preparation of Antibiotic Plates: A series of agar plates (typically Mueller-Hinton agar for non-fastidious bacteria) are prepared, each containing a different, known concentration of the antibiotic. This is achieved by adding the antibiotic to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (commonly a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspensions are then inoculated onto the surface of the antibiotic-containing agar plates. This can be done using a multipoint inoculator to test several strains simultaneously.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 18-24 hours) that are optimal for the growth of the test bacteria.
-
Result Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The precise signaling pathway inhibited by this compound has not been explicitly detailed in the available literature. However, for many antibiotics targeting bacteria, the primary mechanism involves the inhibition of crucial cellular processes like protein synthesis, cell wall synthesis, or DNA replication. The following diagram illustrates a generalized workflow for identifying the antibacterial efficacy of a novel compound like this compound.
Workflow for this compound Efficacy Testing
The following diagram depicts a simplified, hypothetical signaling pathway illustrating a common mechanism of action for antibiotics that inhibit protein synthesis, a likely target for a novel compound like this compound.
Hypothetical Antibiotic Mechanism of Action
Comparative Analysis of Tetromycin C5's Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in-vitro antibacterial activity of Tetromycin C5 against various bacterial strains. The data presented is derived from the foundational patent literature introducing this antibiotic, supplemented with comparative data for commonly used antibiotics from published research. This document aims to offer an objective performance overview to inform research and drug development efforts.
Executive Summary
This compound, a member of the tetromycin family of antibiotics, demonstrates significant promise with potent activity primarily against Gram-positive bacteria. This guide presents a comparative analysis of its efficacy, as measured by Minimum Inhibitory Concentration (MIC), against that of other established antibiotics. The data is organized for clear comparison, and detailed experimental protocols are provided to ensure reproducibility and further investigation.
Comparative Antibacterial Activity of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tetromycin C1, C2, C3, C4, and C5 against a panel of bacterial strains as disclosed in the foundational patent JPH1057089A.[1] For comparative context, MIC values for Tetracycline, a widely used broad-spectrum antibiotic, are included from various research publications. It is important to note that direct comparison of MIC values across different studies should be done with caution due to potential variations in experimental conditions.
| Bacterial Strain | Tetromycin C1 (μg/mL) | Tetromycin C2 (μg/mL) | Tetromycin C3 (μg/mL) | Tetromycin C4 (μg/mL) | This compound (μg/mL) | Tetracycline (μg/mL) - Reference |
| Staphylococcus aureus 209P | >100 | 12.5 | 1.56 | 3.13 | 3.13 | 0.5 - 2 |
| Staphylococcus aureus Smith | >100 | 12.5 | 1.56 | 3.13 | 1.56 | 0.5 - 2 |
| Staphylococcus aureus 55-271 (MRSA) | >100 | 25 | 3.13 | 6.25 | 3.13 | >16 (Resistant) |
| Staphylococcus epidermidis | >100 | 12.5 | 1.56 | 3.13 | 1.56 | 0.25 - 4 |
| Bacillus subtilis PCI 219 | 12.5 | 0.78 | 0.1 | 0.2 | 0.1 | 0.25 - 1 |
| Micrococcus luteus PCI 1001 | 1.56 | 0.2 | 0.025 | 0.05 | 0.025 | 0.12 - 0.5 |
| Corynebacterium bovis 1810 | 100 | 6.25 | 0.78 | 1.56 | 0.78 | Not available |
| Escherichia coli NIHJ | >100 | >100 | >100 | >100 | >100 | 0.5 - 4 |
| Shigella flexneri EW-10 | >100 | >100 | >100 | >100 | >100 | 0.5 - 4 |
| Pseudomonas aeruginosa | >100 | >100 | >100 | >100 | >100 | 8 - 64 |
| Klebsiella pneumoniae PCI 602 | >100 | >100 | >100 | >100 | >100 | 1 - 16 |
Experimental Protocols
The methodologies outlined below are based on the information provided in the patent for this compound and standard microbiological practices for determining antibiotic susceptibility.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for Tetromycins C1-C5 were determined using the agar dilution method, a standard procedure in microbiology for assessing the in-vitro activity of an antimicrobial agent.[1]
1. Preparation of Antibiotic Stock Solutions:
-
A stock solution of each Tetromycin compound (C1-C5) is prepared by dissolving a known weight of the antibiotic in a suitable solvent to achieve a high concentration.
-
Serial two-fold dilutions are then made to obtain a range of concentrations to be tested.
2. Inoculum Preparation:
-
The bacterial strains to be tested are cultured on an appropriate agar medium to obtain isolated colonies.
-
A suspension of each bacterial strain is prepared in a sterile saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
3. Agar Plate Preparation and Inoculation:
-
Molten Mueller-Hinton agar is prepared and cooled to 45-50°C.
-
The various concentrations of the Tetromycin compounds are added to the molten agar to achieve the final desired concentrations.
-
The agar is then poured into sterile petri dishes and allowed to solidify.
-
The prepared bacterial inocula are spotted onto the surface of the agar plates containing the different antibiotic concentrations.
4. Incubation and Interpretation:
-
The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for bacterial growth.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterial strain.
Visualizing the Antibiotic Mechanism of Action
Tetracycline antibiotics, the class to which this compound belongs, are known to be inhibitors of protein synthesis in bacteria. The following diagram illustrates the general mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of Tetromycin C5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the operational and disposal plans for Tetromycin C5, a potent antibiotic. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the necessary procedures based on information for closely related tetracycline compounds and established laboratory safety protocols.
It is imperative to consult the official Safety Data Sheet provided by the manufacturer for specific handling and disposal instructions for this compound. The information presented here should be considered as general guidance.
Core Safety and Handling Principles
Before undertaking any disposal procedures, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | Minimizes inhalation of any dust or aerosols. |
General Disposal Procedure for this compound
The primary method for the disposal of this compound, similar to other tetracycline compounds, is through an approved hazardous waste disposal service. This ensures that the compound is managed in an environmentally responsible manner.
Step-by-Step Disposal Protocol:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for your specific this compound product will provide detailed instructions on disposal.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Package for Disposal:
-
Place solid this compound waste in a clearly labeled, sealed container.
-
Solutions containing this compound should be collected in a labeled, leak-proof container.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Chemical Inactivation (For Informational Purposes)
Research has explored various methods for the chemical degradation of tetracycline antibiotics, which could potentially be used for inactivation prior to disposal. These methods are often complex and require specialized equipment and expertise. It is crucial to note that these are not standard disposal procedures and should only be attempted by qualified personnel after a thorough risk assessment.
Potential degradation methods for tetracyclines include:
-
Advanced Oxidation Processes (AOPs): Techniques like ozonation or treatment with Fenton's reagent can break down the tetracycline molecule.
-
Hydrolysis: Degradation can be accelerated under specific pH and temperature conditions.
These methods should not be used as a substitute for professional waste disposal without validation and approval from your institution's safety department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Personal protective equipment for handling Tetromycin C5
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the polyketide antibiotic, Tetromycin C5. The following procedural guidance is based on best practices for managing potent pharmaceutical compounds in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly recommended.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific quantitative data such as Occupational Exposure Limits (OELs) for this compound are not publicly available, its classification as a potent antibiotic necessitates stringent handling procedures to minimize exposure. The primary hazards include potential respiratory and dermal sensitization, and unknown long-term toxicological effects.
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the recommended PPE based on the operational task.
| Operational Task | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) cartridges- Chemical-resistant disposable gown- Double-layered chemical-resistant gloves (e.g., nitrile)- Hair bonnet and shoe covers |
| Solution Preparation and Handling | - Safety goggles with side shields or a face shield- Chemical-resistant laboratory coat- Chemical-resistant gloves (e.g., nitrile)- Work within a certified chemical fume hood |
| In Vitro / In Vivo Administration | - Safety goggles- Laboratory coat- Appropriate gloves for the specific procedure |
| Waste Disposal | - Safety goggles- Chemical-resistant laboratory coat- Heavy-duty chemical-resistant gloves |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure personnel safety and prevent contamination.
Engineering Controls and Designated Areas
-
Containment: All handling of powdered this compound must be conducted in a certified containment system, such as a Class II biological safety cabinet or a powder containment hood with a dedicated exhaust.
-
Designated Area: Establish a designated area for the handling of this compound. This area should be clearly marked with warning signs. Access should be restricted to authorized personnel who have received specific training on the hazards and handling procedures for this compound.
Experimental Workflow for In Vitro Antibacterial Assay
The following diagram outlines a general workflow for preparing this compound and conducting an in vitro antibacterial assay.
Potential Mechanism of Action: Inhibition of Bacterial Protein Synthesis
While the specific signaling pathways affected by this compound have not been fully elucidated, its structural class suggests a potential mechanism of action similar to other tetracycline antibiotics. The primary mode of action for tetracyclines is the inhibition of bacterial protein synthesis.
This pathway illustrates how tetracycline-class antibiotics bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby halting protein synthesis, which is essential for bacterial growth. Recent studies on some tetracyclines also suggest a secondary mechanism involving the disruption of the bacterial cell membrane.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated labware (pipette tips, tubes), and any material used to clean spills should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a sealed, labeled hazardous waste container. Do not autoclave liquid waste containing this compound unless its heat stability is known. Autoclaving may not be effective for heat-stable compounds and can lead to environmental contamination.
-
Decontamination: All non-disposable equipment should be decontaminated with a validated method. If a specific inactivation agent is not known, a thorough cleaning with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash is recommended. All cleaning materials must be disposed of as hazardous waste.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling of this compound in the laboratory. Always consult with your institution's EHS department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
